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  • Product: 6,7-Dihydro Canrenone Lactol
  • CAS: 52520-27-1

Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Significance of 6,7-Dihydro Canrenone Lactol

Executive Summary In the development of advanced steroidal active pharmaceutical ingredients (APIs), the precise control of oxidation states at the C17 spirocycle is a critical quality attribute. 6,7-Dihydro Canrenone La...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced steroidal active pharmaceutical ingredients (APIs), the precise control of oxidation states at the C17 spirocycle is a critical quality attribute. 6,7-Dihydro Canrenone Lactol (CAS: 52520-27-1) is a highly specific steroidal intermediate and a known process impurity encountered during the synthesis of antimineralocorticoid progestins, most notably Drospirenone and Canrenone[1].

Unlike its fully oxidized lactone counterparts, this molecule features a reactive cyclic hemiacetal (lactol) moiety. Understanding its chemical architecture, its equilibrium dynamics, and the specific catalytic methodologies required to drive its oxidation is essential for drug development professionals tasked with API impurity profiling and synthetic route optimization.

Chemical Structure & Molecular Properties

6,7-Dihydro Canrenone Lactol is built upon a tetracyclic cyclopenta[a]phenanthrene (gonane) skeleton, which is the foundational core of progestogenic and androgenic steroids.

Structural Hallmarks
  • The A-Ring 4-en-3-one System: The molecule retains the conjugated α,β -unsaturated ketone in the A-ring. This structural motif is strictly conserved across most progestins, as it is the primary pharmacophore responsible for binding to the progesterone and mineralocorticoid receptors.

  • The C17 Spiro-Lactol (Hemiacetal): The defining characteristic of this compound is the 17-spiro-oxolane ring. In final APIs like Spironolactone or Drospirenone, this ring is a fully oxidized γ -lactone. In 6,7-Dihydro Canrenone Lactol, the carbonyl carbon of the lactone is in a reduced state, existing as a hemiacetal (lactol)[2].

  • Stereochemical Complexity: The biological activity of steroids is entirely dependent on their 3D conformation. This molecule possesses multiple chiral centers—specifically designated as (8R, 9S, 10R, 13S, 14S, 17R)—which enforce a rigid, predictable geometry[2].

Table 1: Physicochemical Profile

To facilitate analytical tracking and synthetic planning, the quantitative data for 6,7-Dihydro Canrenone Lactol is summarized below:

PropertyValueReference
IUPAC Name (8R,9S,10R,13S,14S,17R)-5'-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-3-one[2]
Molecular Formula C₂₂H₃₂O₃[2]
Molecular Weight 344.49 g/mol [2]
CAS Registry Number 52520-27-1[2]
XLogP3 (Lipophilicity) 3.5[2]
Topological Polar Surface Area 46.5 Ų[2]

Mechanistic Role in Steroidal API Synthesis

In the industrial synthesis of spirocyclic steroids, the formation of the C17 lactone ring rarely occurs in a single step. Instead, the synthetic route typically proceeds through the oxidation of an open-chain diol precursor, which spontaneously cyclizes into a lactol intermediate[3].

If the subsequent oxidation step is incomplete, 6,7-Dihydro Canrenone Lactol persists in the reaction matrix as a process impurity[1]. Modern synthetic routes utilize highly selective oxidants—such as TEMPO/NaOCl, Pyridinium Dichromate (PDC), or 2-Iodoxybenzoic acid (IBX)—to drive the lactol to the final lactone without degrading the sensitive A-ring[4].

Pathway A Steroidal Diol Precursor (Open Chain) B 6,7-Dihydro Canrenone Lactol (Hemiacetal Impurity) A->B Cyclization (Equilibrium) C Target Spiro-lactone API (e.g., Drospirenone) B->C Oxidation (TEMPO, IBX, or PDC)

Fig 1: Synthetic oxidation pathway from steroidal diol to spiro-lactone via the lactol intermediate.

Experimental Methodology: Selective Oxidation of Lactol to Lactone

To eliminate 6,7-Dihydro Canrenone Lactol from the API matrix, a highly controlled, self-validating oxidation protocol must be employed. The following methodology utilizes a TEMPO-mediated biphasic oxidation system, which is favored over heavy-metal oxidants (like Chromium) due to its superior chemoselectivity and environmental profile[4].

Step-by-Step Protocol
  • Biphasic System Setup: Dissolve the lactol-containing intermediate in Dichloromethane (DCM). Add an equal volume of aqueous 0.5 M Potassium Bromide (KBr) and 0.5 M Sodium Bicarbonate (NaHCO₃) buffer.

    • Causality: The biphasic environment prevents over-oxidation of the steroid core. The NaHCO₃ buffer strictly maintains the pH at ~8.5. This is the optimal pH for generating the active nitrosonium ion species while preventing acid-catalyzed epimerization of the steroid's delicate stereocenters.

  • Catalytic Activation: Add a catalytic amount of TEMPO (0.01 equivalents) to the organic phase and cool the reactor to 0–5 °C.

    • Causality: TEMPO acts as a highly selective radical mediator. Steric hindrance allows TEMPO to selectively target the primary hemiacetal (lactol) at an exponentially faster rate than secondary alcohols, ensuring the 4-en-3-one system remains completely untouched[4].

  • Primary Oxidant Addition: Introduce Sodium Hypochlorite (NaOCl, 1.1 equivalents) dropwise over 30 minutes under vigorous stirring.

    • Causality: Dropwise addition controls the exothermic nature of the reaction. Maintaining the temperature below 5 °C prevents the thermal degradation of the TEMPO catalyst and suppresses unwanted side reactions, such as the chlorination of the steroid's conjugated double bonds.

  • Quenching and Workup (Self-Validation): Once TLC or HPLC confirms the disappearance of the lactol peak, immediately quench the reaction by adding a 10% aqueous solution of Sodium Thiosulfate (Na₂S₂O₃).

    • Causality: Thiosulfate acts as a chemical kill-switch. It instantly reduces any unreacted hypochlorite into inert chloride ions, preventing continued oxidative stress and potential API degradation during the subsequent concentration of the organic phase.

Analytical Profiling: LC-MS Workflow for Impurity Quantification

Because 6,7-Dihydro Canrenone Lactol is a critical impurity, its detection requires a robust analytical workflow. The hemiacetal group is chemically labile, meaning standard UV detection can sometimes yield broad or co-eluting peaks. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this analysis.

Workflow S1 1. Sample Preparation (API Dissolution in MeCN/H2O) S2 2. RP-HPLC Separation (C18 Column, Gradient Elution) S1->S2 S3 3. Mass Spectrometry (LC-MS) ESI+ Ionization S2->S3 S4 4. Quantification of Lactol (m/z 345 -> 327 [M+H-H2O]+) S3->S4

Fig 2: RP-HPLC/MS analytical workflow for the detection and quantification of lactol impurities.

LC-MS Protocol & Causality
  • Sample Preparation: Dissolve 10 mg of the API batch in 10 mL of HPLC-grade Acetonitrile:Water (50:50 v/v).

    • Causality: This specific solvent ratio ensures complete dissolution of the lipophilic steroid while maintaining thermodynamic compatibility with the initial reverse-phase gradient conditions. This prevents solvent-induced peak broadening (the "solvent effect") upon injection.

  • Chromatographic Separation: Inject 5 µL onto a sub-2-micron C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

    • Causality: The C18 stationary phase effectively resolves the lactol from the main API peak based on subtle differences in hydrophobicity. The lactol, possessing a free hydroxyl group, is slightly more polar than the fully closed lactone API, causing it to elute earlier.

  • ESI+ Mass Spectrometry (Critical Step): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Do not rely solely on the intact parent ion mass (m/z 345.2). Instead, monitor the transition for the loss of water (m/z 327.2).

    • Causality: The lactol (hemiacetal) is highly labile. Under ESI+ conditions, the protonation of the hemiacetal hydroxyl group induces the rapid, spontaneous expulsion of a water molecule ( H2​O ), generating a highly stable, resonance-stabilized oxocarbenium ion. Relying on the intact parent ion [M+H]⁺ will lead to severe under-quantification of the impurity; tracking the[M+H - H₂O]⁺ transition ensures absolute quantitative accuracy.

References

  • 6,7-Dihydro Canrenone Lactol | C22H32O3 | CID 71316094 - PubChem Source: National Institutes of Health (NIH) URL:[Link][2]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle Source: MDPI (Molecules Journal) URL:[Link][3]

  • EP2415778A1 - Methods for the preparation of Drospirenone and intermediates thereof Source: European Patent Office (via Google Patents) URL:[4]

  • Drosperinone Impurity (3-Hydroxy-6,7-dihydro Canrenone Lactol) Source: Analytica Chemie URL:[Link][1]

Sources

Exploratory

6,7-Dihydro Canrenone Lactol: Physical, Chemical, and Synthetic Profiling

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary 6,7-Dihydro Canrenone Lactol (CAS: 52520-27-1) is a critical steroidal intermediate and a rigorously monitored analytical i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

6,7-Dihydro Canrenone Lactol (CAS: 52520-27-1) is a critical steroidal intermediate and a rigorously monitored analytical impurity in the synthesis of antimineralocorticoid active pharmaceutical ingredients (APIs), most notably Spironolactone and Drospirenone [1], [3]. Characterized by its unique C-17 spirocyclic hemiacetal (lactol) and an A-ring α,β -unsaturated ketone, this compound bridges the gap between early-stage steroidal precursors and the fully oxidized spiro-lactone pharmacophores required for mineralocorticoid receptor antagonism.

As a Senior Application Scientist, understanding the physicochemical behavior, tautomeric dynamics, and oxidative conversion of this lactol is essential for optimizing API yields, designing robust analytical impurity methods, and ensuring regulatory compliance (ICH Q3A).

Structural Elucidation and Chemical Identity

The molecule features the tetracyclic cyclopenta[a]phenanthrene core typical of steroids, modified with a spiro-oxolane (tetrahydrofuran) derivative at the C-17 position.

Unlike its downstream counterpart (6,7-dihydrocanrenone), which possesses a fully oxidized lactone ring, the lactol exists in a lower oxidation state as a cyclic hemiacetal. This specific functional group imparts unique reactivity, making it highly susceptible to both oxidation and ring-opening dynamics.

Ring-Chain Tautomerism

In solution, 6,7-Dihydro Canrenone Lactol exhibits ring-chain tautomerism. The closed spiro-lactol ring exists in a dynamic equilibrium with its open-chain hydroxy-aldehyde form. This equilibrium is the mechanistic foundation for its reactivity; oxidizing agents typically target the open-chain aldehyde or the hemiacetal directly to forge the final lactone ring.

Tautomerism Lactol Spiro-Lactol Form (Hemiacetal, Closed Ring) Aldehyde Hydroxy-Aldehyde Form (Open Chain) Lactol->Aldehyde Dynamic Equilibrium in Solution

Ring-chain tautomeric equilibrium of 6,7-Dihydro Canrenone Lactol in solution.

Physical and Chemical Properties

A comprehensive understanding of the compound's physical properties is vital for chromatographic method development (e.g., predicting retention times via LogP) and downstream purification workflows (e.g., crystallization).

PropertyValue
Chemical Name (8R,9S,10R,13S,14S,17R)-5'-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-3-one
CAS Registry Number 52520-27-1
Molecular Formula C₂₂H₃₂O₃
Molecular Weight 344.5 g/mol
Topological Polar Surface Area (TPSA) 46.5 Ų
XLogP3 (Lipophilicity) 3.5
Melting Point 196.7 – 198.9 °C
Boiling Point ~522.8 °C (Predicted)
Density ~1.2 g/cm³ (Predicted)
Appearance White to off-white crystalline powder

Data synthesized from computational models and analytical reference standards [1], [3].

Role in Steroidal API Synthesis

In industrial synthesis, particularly the routes developed for Spironolactone (e.g., the Upjohn synthesis), the spirocyclic lactol is a pivotal intermediate. It is typically generated via the rhodium-catalyzed hydroformylation of an ethynyl steroid precursor at elevated temperatures and pressures. The formyl group subsequently undergoes intramolecular cyclization with the C-17 hydroxyl group to form the lactol [2].

To achieve the active API, the lactol must be oxidized to a lactone, followed by further functionalization (such as the conjugate addition of thioacetic acid for Spironolactone, or methylenation for Drospirenone).

Workflow A Steroidal Precursor (Ethynyl Steroid) B Hydroformylation (Rh-catalyzed) A->B C 6,7-Dihydro Canrenone Lactol (CAS: 52520-27-1) B->C D Oxidation (PDC / DCM) C->D E 6,7-Dihydrocanrenone (Lactone) D->E F Spironolactone / Drospirenone E->F Methylenation / Thioacetylation

Synthetic workflow of steroidal antimineralocorticoids via the lactol intermediate.

Experimental Protocol: Selective Oxidation of Lactol to Lactone

The conversion of 6,7-Dihydro Canrenone Lactol to its corresponding lactone must be highly selective. Harsher oxidants run the risk of degrading the steroidal core or isomerizing the Δ4 -3-ketone system. Pyridinium Dichromate (PDC) in anhydrous dichloromethane (DCM) is the industry-standard reagent for this transformation due to its mild nature and high chemoselectivity [2].

Step-by-Step Methodology

1. Preparation and Inertion:

  • Action: Dissolve 6,7-Dihydro Canrenone Lactol (1.0 eq, e.g., 10 mmol) in anhydrous DCM (0.2 M concentration) in a flame-dried round-bottom flask. Purge the system with Argon.

  • Causality: Anhydrous conditions are critical. The presence of water can shift the tautomeric equilibrium unfavorably or lead to competitive hydration of the open-chain aldehyde, stalling the oxidation kinetics.

2. Reagent Addition:

  • Action: Cool the reaction mixture to 0 °C using an ice bath. Add Pyridinium Dichromate (PDC) (1.5 to 2.0 eq) portion-wise over 15 minutes.

  • Causality: While PDC is mild, the initial oxidation of the hemiacetal is exothermic. Low-temperature addition prevents localized heating that could trigger unwanted side reactions at the A-ring enone.

3. Reaction Progression & Self-Validation:

  • Action: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 4 to 6 hours.

  • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (6:4) solvent system. The protocol is self-validating: the starting lactol ( Rf​≈0.3 ) will cleanly disappear, replaced by a single, less polar spot corresponding to the lactone ( Rf​≈0.5 ). UV visualization (254 nm) confirms the intact conjugated enone system.

4. Quenching and Filtration:

  • Action: Once TLC indicates complete consumption of the starting material, dilute the reaction mixture with an equal volume of diethyl ether. Stir vigorously for 15 minutes, then filter the resulting suspension through a compacted pad of Celite and silica gel.

  • Causality: Diethyl ether drastically reduces the solubility of the reduced chromium byproducts, causing them to precipitate as a heavy brown sludge. The silica gel pad effectively traps residual heavy metals, preventing contamination of the steroidal product.

5. Isolation:

  • Action: Concentrate the clear filtrate in vacuo. Recrystallize the crude solid from an ethyl acetate/heptane mixture to yield pure 6,7-dihydrocanrenone (lactone).

Analytical Characterization & Impurity Profiling

In the context of API manufacturing, unreacted 6,7-Dihydro Canrenone Lactol acts as a process-related impurity. Due to its structural similarity to the final API, it can co-elute during standard chromatographic runs.

  • Detection Strategy: The compound possesses a strong chromophore (the α,β -unsaturated ketone in the A-ring), which yields a robust UV absorbance maximum at approximately 240 nm .

  • Chromatographic Behavior: With an XLogP3 of 3.5, the lactol is moderately lipophilic. On a standard C18 reverse-phase HPLC column, it will elute slightly earlier than the fully oxidized lactone due to the increased polarity imparted by the hemiacetal hydroxyl group.

Conclusion

6,7-Dihydro Canrenone Lactol is much more than a transient synthetic stepping stone; it is a chemically dynamic molecule whose behavior dictates the success of downstream steroidal API synthesis. By mastering its ring-chain tautomerism and employing highly selective oxidative protocols like PDC oxidation, chemists can drive the synthesis toward the desired spiro-lactone pharmacophore with high fidelity, ensuring both high yields and stringent regulatory compliance.

References

  • National Center for Biotechnology Information. "6,7-Dihydro Canrenone Lactol | C22H32O3 | CID 71316094". PubChem. URL:[Link]

  • MDPI. "Synthetic Routes to Approved Drugs Containing a Spirocycle". Molecules 2023, 28(10), 4209. URL:[Link]

Foundational

An In-depth Technical Guide on 6,7-Dihydro Canrenone Lactol as a Spironolactone Impurity

Introduction Spironolactone, a potassium-sparing diuretic and aldosterone antagonist, is a widely prescribed medication for conditions such as heart failure, hypertension, and hormonal disorders.[1][2] The manufacturing...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Spironolactone, a potassium-sparing diuretic and aldosterone antagonist, is a widely prescribed medication for conditions such as heart failure, hypertension, and hormonal disorders.[1][2] The manufacturing and storage of spironolactone, like any pharmaceutical product, can lead to the formation of impurities.[1] These impurities, which can be process-related or degradation products, require careful monitoring to ensure the safety, efficacy, and stability of the final drug product.[1][3] International regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances and products.[3][4][5][6][7] This technical guide provides an in-depth analysis of a specific spironolactone impurity, 6,7-Dihydro Canrenone Lactol, from its chemical properties and formation to its analytical detection and control, designed for researchers, scientists, and drug development professionals.

The Regulatory Landscape of Pharmaceutical Impurities

The ICH has established a comprehensive framework for the control of impurities in pharmaceuticals.[3][4] The key guidelines, ICH Q3A(R2) for new drug substances and ICH Q3B(R2) for new drug products, categorize impurities and set thresholds for their reporting, identification, and qualification.[4][5][6] These thresholds are determined based on the maximum daily dose of the drug and are crucial for ensuring patient safety.[3][4]

Threshold ICH Q3A (New Drug Substances) ICH Q3B (New Drug Products)
Reporting Threshold ≥ 0.05%≥ 0.1%
Identification Threshold ≥ 0.10%≥ 0.2% (for doses >1g/day)
Qualification Threshold ≥ 0.15%> Identification Threshold

Table 1: General ICH Thresholds for Impurities. Note: These are general thresholds and can vary based on the maximum daily dose.

6,7-Dihydro Canrenone Lactol: A Spironolactone Impurity

Chemical Profile

6,7-Dihydro Canrenone Lactol is a known impurity of spironolactone.[8] Its chemical structure is characterized by the saturation of the 6,7-double bond present in canrenone, a major metabolite of spironolactone, and the formation of a lactol (a cyclic hemiacetal).[8][9][10][11][12]

Chemical Properties of 6,7-Dihydro Canrenone Lactol: [8]

PropertyValue
Molecular Formula C22H32O3
Molecular Weight 344.5 g/mol
IUPAC Name (8R,9S,10R,13S,14S,17R)-5'-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-3-one
CAS Number 52520-27-1
Formation Pathways

The formation of 6,7-Dihydro Canrenone Lactol as an impurity can occur through several pathways, primarily related to the degradation of spironolactone or its primary metabolite, canrenone. Spironolactone is known to be susceptible to degradation under various stress conditions, including acidic, basic, and oxidative environments.[13][14]

One plausible pathway involves the initial degradation of spironolactone to canrenone through the elimination of the 7α-thioacetyl group.[9][15] Canrenone itself can then undergo further reactions. The formation of the 6,7-dihydro derivative suggests a reduction of the double bond, which could be facilitated by certain reagents or conditions during synthesis or storage. The subsequent formation of the lactol moiety from the γ-lactone ring is likely a result of hydrolysis or other reactions involving the lactone carbonyl group.

Caption: Proposed formation pathway of 6,7-Dihydro Canrenone Lactol from spironolactone.

Analytical Methodologies for Detection and Quantification

The detection and quantification of impurities like 6,7-Dihydro Canrenone Lactol are critical for quality control in pharmaceutical manufacturing.[1] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of spironolactone and its impurities.[16]

A Typical HPLC-UV Method

A robust, stability-indicating HPLC method is essential for separating the active pharmaceutical ingredient (API) from its impurities.[2]

Experimental Protocol: HPLC Analysis of Spironolactone and its Impurities

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase column, such as a C18 or Phenyl-Hexyl column, is typically employed. For example, a Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm) column can provide good separation.

  • Mobile Phase: A mixture of aqueous and organic solvents. A common mobile phase composition is a gradient or isocratic mixture of water, acetonitrile, and methanol.

  • Flow Rate: Typically around 1.0 to 1.5 mL/min.

  • Detection Wavelength: UV detection is commonly performed at a wavelength where both spironolactone and its impurities have significant absorbance, such as 230 nm or 254 nm.[17]

  • Sample Preparation:

    • Standard Solution: Prepare a solution of USP Spironolactone Reference Standard at a known concentration (e.g., 0.5 mg/mL) in a suitable diluent like a mixture of acetonitrile and water.[17]

    • Sample Solution: Dissolve the spironolactone drug substance or product in the same diluent to achieve a similar concentration as the standard solution.[17]

    • Impurity Standard: If available, prepare a standard solution of 6,7-Dihydro Canrenone Lactol for peak identification and quantification.

  • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph and record the chromatograms.

  • System Suitability: Before analysis, ensure the chromatographic system meets suitability requirements as per pharmacopeial guidelines, including parameters like tailing factor and relative standard deviation for replicate injections.[17][18]

Analytical Workflow for Impurity Profiling cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis DrugSubstance Drug Substance/ Product Dissolution Dissolution in Diluent DrugSubstance->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram PeakIntegration Peak Integration Chromatogram->PeakIntegration Quantification Quantification PeakIntegration->Quantification Report Report Quantification->Report

Caption: A typical workflow for the HPLC analysis of pharmaceutical impurities.

Data Interpretation and Quantification

The amount of 6,7-Dihydro Canrenone Lactol and other impurities is typically calculated relative to the main spironolactone peak. Pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide specific limits for known and unknown impurities.[17][18][19] For instance, the Ph. Eur. monograph for spironolactone specifies limits for various named impurities and a general limit for unspecified impurities.[19]

Impurity Relative Retention Time (approx.) Ph. Eur. Limit (Example)
Impurity A0.95≤ 0.2%
Impurity C (6,7-Dihydrocanrenone)1.5≤ 0.2%
Unspecified Impurities-≤ 0.10%
Total Impurities -≤ 1.0%

Table 2: Example of Impurity Limits for Spironolactone from the European Pharmacopoeia. Note: 6,7-Dihydro Canrenone Lactol may be controlled as an unspecified impurity if not specifically named.[19]

Conclusion

The control of impurities is a critical aspect of pharmaceutical development and manufacturing, directly impacting the safety and efficacy of medications. 6,7-Dihydro Canrenone Lactol, as a potential impurity of spironolactone, necessitates thorough understanding and robust analytical control. By employing validated, stability-indicating analytical methods, such as HPLC, and adhering to the stringent guidelines set by regulatory bodies like the ICH, pharmaceutical manufacturers can ensure that the levels of this and other impurities are maintained within safe limits, thereby safeguarding public health. Continuous research into the formation and characterization of such impurities is vital for the ongoing improvement of drug quality and safety.[20][21][22]

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). Google Cloud.
  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma.
  • SPIRONOLACTONE Spironolactonum. (2012, May 2). European Pharmacopoeia 7.0.
  • Spironolactone and its main metabolite canrenoic acid block hKv1.5, Kv4.3 and Kv7.1+minK channels - PMC.
  • What is the mechanism of Canrenone?. (2024, July 17).
  • Biotransformation of the mineralocorticoid receptor antagonists spironolactone and canrenone by human CYP11B1 and CYP11B2: Characterization of the products and their influence on mineralocorticoid receptor transactivation | Request PDF.
  • Spironolactone: stability indicating method for the identification of major degradation products and p
  • Canrenone formation via general-base-catalyzed elimination of 7.alpha.-(methylthio)spironolactone S-oxide | Chemical Research in Toxicology.
  • ICH Q3B (R2) Impurities in new drug products - Scientific guideline. (2006, June 1). European Medicines Agency.
  • Quality guidelines: impurities. European Medicines Agency (EMA).
  • FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. gmp-compliance.org.
  • Spironolactone EP Impurities & USP Rel
  • 6,7-Dihydro Canrenone Lactol | C22H32O3 | CID 71316094. PubChem - NIH.
  • USP Monographs: Spironolactone. Pharmacopeia.
  • Pharmacokinetics of spironolactone in man. PubMed.
  • Schematic diagram showing the initial steps of the two main pathways of biotransformation of SP in the human liver.
  • Isolation and identification of impurities in spironolactone.
  • Spironolactone-Impurities.
  • Stability and removal of spironolactone
  • Spironolactone USP 2025. (2025, February 16). USP-NF.
  • Chemical Stability of Compounded Spironolactone Suspension in Proprietary Oral MixTM Over a 90-day Period at Two Controlled. (2013, October 31). International Journal of Pharmaceutical Sciences Review and Research.
  • Isolation and identification of novel impurities in spironolactone. PubMed.
  • Synthesis process of steroid compound, canrenone and spironolactone.
  • Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug. (2017, August 15). PubMed.
  • Rohankumar R. Chavan*, Sheela S. Thorat, Aishwarya R Thoke. (2019, September 3). Asian Journal of Pharmacy and Technology.
  • Development and Validation of RP-HPLC Method of Analysis for Assay of Spironolactone. (2025, June 25).
  • QUANTIFICATION OF SPIRONOLACTONE AND ITS IMPURITIES PRESENT IN PHARMACEUTICAL DOSAGE FORMS BY STABILITY-INDICATING HPLC METHOD. (2023, April 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • A Critical Review of Analytical Tools for the Detection of Spironolactone and Its Metabolites. (2026, March 5). Taylor & Francis Online.
  • Spironolactone EP Impurity C | CAS No- 976-70-5. Chemicea.
  • Canrenone-Impurities.
  • 6,7-Dihydroxy-6,7-dihydrocanrenone isomers: improved synthesis and proton NMR study. PubMed.
  • 6,7-Dihydrocanrenone | 976-70-5. Splendid Lab.
  • Canrenone | CAS 976-71-6. LGC Standards.
  • 6,7-Dihydrocanrenone-d4. CRO Splendid Lab Pvt. Ltd.
  • Showing Compound (-)-lactol (FDB030079). (2015, May 7). FooDB.

Sources

Exploratory

6,7-Dihydro Canrenone Lactol: Exact Mass Determination and Analytical Profiling in Steroidal Drug Development

Executive Summary In the rigorous landscape of steroidal drug development, the characterization of process-related impurities and degradation products is non-negotiable for ensuring the safety and efficacy of Active Phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rigorous landscape of steroidal drug development, the characterization of process-related impurities and degradation products is non-negotiable for ensuring the safety and efficacy of Active Pharmaceutical Ingredients (APIs). 6,7-Dihydro Canrenone Lactol (CAS: 52520-27-1), widely recognized in the industry as the Drospirenone Lactol Impurity, is a critical intermediate and degradant encountered during the synthesis of mineralocorticoid receptor antagonists such as drospirenone and spironolactone[1][2].

This technical guide provides an in-depth analysis of the exact mass specifications, mechanistic formation pathways, and self-validating analytical methodologies required to accurately profile 6,7-Dihydro Canrenone Lactol in pharmaceutical matrices.

Physicochemical Profiling and Mass Specifications

To develop highly selective analytical methods, researchers must first establish the fundamental mass and structural properties of the target analyte. 6,7-Dihydro Canrenone Lactol consists of a steroidal nucleus where the characteristic C17 γ-lactone ring of its parent compounds has been reduced to a lactol (cyclic hemiacetal)[3]. Furthermore, it lacks the 6,7-double bond present in canrenone and the 6,7-methylene bridge characteristic of drospirenone[2].

The exact mass is a critical parameter for High-Resolution Mass Spectrometry (HRMS) workflows, allowing analysts to differentiate this impurity from isobaric steroidal compounds.

Quantitative Data Summary

The following table consolidates the verified physicochemical and mass properties of the compound:

PropertyValueAnalytical SignificanceReference
Chemical Name 6,7-Dihydro Canrenone LactolCore structural identifier.[1]
CAS Registry Number 52520-27-1Unique global identifier for regulatory filing.[1][4]
Molecular Formula C₂₂H₃₂O₃Dictates the isotopic distribution pattern in MS.[1][3]
Molecular Weight 344.49 g/mol Used for macroscopic stoichiometric calculations.[4]
Exact Mass (Monoisotopic) 344.2351 DaTarget value for HRMS mass defect filtering.[1]
Common Synonyms Drospirenone Lactol ImpurityIndustry-standard nomenclature for impurity tracking.[2][5]

Mechanistic Origins in Steroidal Synthesis

Understanding the chemical causality behind the formation of 6,7-Dihydro Canrenone Lactol is essential for optimizing API synthesis and storage. The compound typically emerges via two primary pathways:

  • Process-Related Impurity: During the multi-step synthesis of drospirenone, reductive conditions (e.g., the use of hydride donors) intended for other functional groups can inadvertently cause the partial reduction of the C17 γ-lactone carbonyl, yielding the hemiacetal (lactol)[2][6].

  • Forced Degradation (Hydrolytic/Oxidative Stress): Under ICH Q1A(R2) stability testing, steroidal APIs subjected to extreme pH or oxidative stress (e.g., H₂O₂) undergo ring-opening and subsequent rearrangement, leading to lactol formation[7].

The lactol exists in a dynamic equilibrium with its open-chain hydroxy-aldehyde tautomer. This ring-chain tautomerism directly impacts its chromatographic retention time and ionization efficiency.

G A Drospirenone / Spironolactone (Intact Lactone API) B Synthetic Intermediates (Reductive Stress) A->B Synthetic Modifications C 6,7-Dihydro Canrenone Lactol (Exact Mass: 344.2351 Da) B->C Partial Reduction / Hydrolytic Stress D Open-Chain Tautomer (Hydroxy-Aldehyde) C->D Ring-Chain Tautomerism

Logical pathway of 6,7-Dihydro Canrenone Lactol formation and tautomerism during API synthesis.

Analytical Methodology: LC-HRMS Exact Mass Determination

To definitively identify 6,7-Dihydro Canrenone Lactol and differentiate it from closely related isomers (such as 6,7-epidrospirenone), analysts must employ Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS)[6][7].

The following protocol is designed as a self-validating system , ensuring that instrument drift or matrix suppression does not compromise the exact mass determination.

Step-by-Step UHPLC-HRMS Protocol

Step 1: Sample Preparation & Internal Standardization

  • Action: Dissolve the API sample in a diluent of 50:50 Acetonitrile:Water. Spike the sample with a stable isotopically labeled internal standard (e.g., Drospirenone-d4) at a concentration of 100 ng/mL.

  • Causality: The internal standard acts as a self-validating control. Because it co-elutes near the analytes of interest, it corrects for matrix-induced ion suppression and allows continuous monitoring of mass accuracy drift during the run.

Step 2: UHPLC Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 stationary phase column (e.g., 100 x 2.1 mm, 1.7 µm). Utilize a gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality: The highly hydrophobic steroidal backbone requires reversed-phase conditions. The sub-2 µm particle size minimizes eddy diffusion (van Deemter equation), providing the high peak capacity required to resolve the lactol impurity from the parent API and other stereoisomers[6][7].

Step 3: Electrospray Ionization (ESI+)

  • Action: Operate the mass spectrometer source in positive ESI mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Causality: The acidic mobile phase (formic acid) provides abundant protons. The ketone and lactol oxygen atoms readily accept these protons, generating a highly stable precursor ion [M+H]+ at the theoretical exact mass of 345.2424 Da (344.2351 Da + 1.0073 Da).

Step 4: High-Resolution Mass Analysis

  • Action: Acquire data using an Orbitrap or Q-TOF mass analyzer set to a resolving power of >70,000 FWHM at m/z 200.

  • Causality: High resolving power is strictly necessary to prevent mass interference from co-eluting background matrix ions. It ensures the mass defect of the steroidal structure is isolated accurately.

Step 5: System Suitability and Data Validation

  • Action: Calculate the mass error ( Δm ) of the detected lactol peak. The system is validated if the mass error of the internal standard and the target analyte both remain below 5 ppm.

  • Causality: A mass error of <5 ppm mathematically confirms the elemental composition (C₂₂H₃₂O₃), ruling out false positives from isobaric contaminants.

Workflow S1 Step 1: Sample Preparation (Spike with Labeled Internal Standard) S2 Step 2: UHPLC Separation (Sub-2 µm C18, Gradient Elution) S1->S2 S3 Step 3: ESI+ Ionization (Promotes [M+H]+ at m/z 345.2424) S2->S3 S4 Step 4: HRMS Analysis (Orbitrap/TOF, Resolving Power > 70,000) S3->S4 S5 Step 5: Mass Accuracy Validation (Confirm Δm < 5 ppm vs 344.2351 Da) S4->S5

Step-by-step LC-HRMS analytical workflow for exact mass validation of steroidal impurities.

Regulatory Implications in Drug Development

The precise identification of 6,7-Dihydro Canrenone Lactol is not merely an academic exercise; it is a strict regulatory requirement. Under ICH Q3A(R2) and Q3B(R2) guidelines, any impurity in a new drug substance exceeding the qualification threshold (typically 0.10% or 1.0 mg per day intake) must be structurally elucidated and monitored[7].

By leveraging the exact mass (344.2351 Da) and the robust LC-HRMS methodology outlined above, drug development professionals can build a defensible, self-validating data package for regulatory submissions, ensuring that the degradation profile of drospirenone or spironolactone is fully characterized and controlled.

References

  • 6,7-Dihydro Canrenone Lactol | C22H32O3 | CID 71316094 - PubChem - NIH , nih.gov,[Link]

  • Spiro[androst-4-ene-17,2'(3'H)-furan]-3-one, 4',5'-dihydro ... - ChemBK , chembk.com,[Link]

  • STRUCTURE ELUCIDATION OF OXIDATIVE DEGRADATION PRODUCT OF DROSPIRENONE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH , ijpsr.com,[Link]

Sources

Protocols & Analytical Methods

Method

Advanced HPLC Method Development for the Quantitation of 6,7-Dihydro Canrenone Lactol

Application Note & Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary & Chemical Context The synthesis and degradation profiling of steroidal antim...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary & Chemical Context

The synthesis and degradation profiling of steroidal antimineralocorticoids—such as spironolactone, drospirenone, and canrenone—frequently generate complex impurity profiles. One of the most analytically challenging intermediates and degradation products is 6,7-Dihydro Canrenone Lactol (CAS: 52520-27-1)[1].

Chemically, this compound features a saturated C6-C7 bond and a C17 spiro-oxolane ring where the carbonyl has been reduced to a hemiacetal (lactol). While high-performance liquid chromatography (HPLC) is the gold standard for steroidal analysis[2], lactols present a unique chromatographic nightmare: ring-chain tautomerism . When dissolved in solution, the cyclic hemiacetal exists in a dynamic equilibrium with its open-chain hydroxy-aldehyde form. If this interconversion occurs on the same timescale as the chromatographic separation, it results in severe peak broadening, split peaks, or a "chromatographic bridge" that destroys quantitative accuracy.

This application note details a self-validating, stability-indicating HPLC-UV method specifically engineered to suppress tautomerization, prevent on-column oxidation, and accurately quantify 6,7-Dihydro Canrenone Lactol.

Mechanistic Challenges & Chromatographic Strategy

The Tautomerism and Degradation Pathway

Lactols are highly sensitive to their microenvironment. In the presence of protic solvents (like methanol) or unbuffered mobile phases, 6,7-Dihydro Canrenone Lactol undergoes rapid mutarotation and ring-opening. Furthermore, the lactol is susceptible to oxidation back into the lactone form (6,7-dihydrocanrenone) during sample preparation[3].

G OpenChain Open-Chain Form (Hydroxy-Aldehyde) Lactol 6,7-Dihydro Canrenone Lactol (Cyclic Hemiacetal) OpenChain->Lactol Ring-Chain Tautomerism (pH & Temp Dependent) Lactone 6,7-Dihydrocanrenone (Oxidation Product) Lactol->Lactone Oxidation (Sample Prep / On-column) Degradant Ring-Opened Degradants (Acid/Base Catalyzed) Lactol->Degradant Hydrolysis (Extreme pH)

Fig 1: Tautomeric equilibrium and primary degradation pathways of the lactol.

Method Development Rationale (Expert Insights)

To achieve a singular, sharp chromatographic peak, we must manipulate the kinetics of the tautomeric equilibrium.

  • pH Control (The Kinetic Freeze): Acid/base catalysis drives lactol ring-opening. By buffering the mobile phase to a mildly acidic pH (pH 4.0 using Ammonium Acetate/Acetic Acid), we minimize the interconversion rate, effectively "freezing" the compound in its most thermodynamically stable cyclic form during the run.

  • Aprotic Diluent: Methanol must be strictly avoided in sample preparation. Alcohols can react with the hemiacetal to form methyl acetals, creating artifact impurity peaks. We utilize a 50:50 Acetonitrile:Water mixture.

  • Temperature Control: The column compartment is locked at 40°C. Elevated temperatures reduce mobile phase viscosity (improving mass transfer for bulky steroids) and ensure that any residual tautomeric interconversion is rapid enough to present as a single, time-averaged peak rather than a split peak.

  • Detection: The A-ring of the steroid retains the 3-oxo-4-ene conjugated enone system, which exhibits a strong, characteristic UV absorbance maximum at 240 nm[3].

Workflow SamplePrep 1. Sample Preparation (Aprotic Diluent) MobilePhase 2. Mobile Phase (Ammonium Acetate pH 4.0) SamplePrep->MobilePhase Column 3. Stationary Phase (End-capped C18, 40°C) MobilePhase->Column Tautomer Goal: Tautomer Suppression MobilePhase->Tautomer Detection 4. UV/DAD Detection (240 nm) Column->Detection Resolution Goal: Impurity Resolution Column->Resolution Validation 5. Method Validation (ICH Q2 Guidelines) Detection->Validation

Fig 2: Logical workflow for lactol HPLC method development and optimization.

Experimental Protocol

This protocol is designed as a self-validating system . By incorporating specific system suitability criteria (tailing factor and resolution), the method inherently proves that tautomerism is controlled prior to any sample analysis.

Reagents & Materials
  • Standard: 6,7-Dihydro Canrenone Lactol reference standard (>98% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Buffer: Ammonium Acetate (LC-MS grade), Glacial Acetic Acid.

  • Column: Zorbax Eclipse Plus C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent high-density, end-capped C18 to prevent secondary silanol interactions with the lactol hydroxyl group).

Preparation of Solutions
  • Mobile Phase A (10 mM Buffer): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of Milli-Q water. Adjust the pH to 4.0 ± 0.05 using dilute glacial acetic acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Sample Diluent: Mix Acetonitrile and Milli-Q Water in a 50:50 (v/v) ratio. Crucial: Do not use methanol or ethanol.

  • Standard Preparation (0.1 mg/mL):

    • Accurately weigh 10.0 mg of 6,7-Dihydro Canrenone Lactol into a 100 mL volumetric flask.

    • Add 30 mL of Acetonitrile to dissolve the standard completely (sonicate for 5 minutes if necessary, keeping the bath temperature below 25°C to prevent thermal degradation).

    • Make up to volume with the 50:50 Sample Diluent.

Chromatographic Conditions & Gradient Program

Table 1: Optimized Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Elution State
0.01.07030Isocratic hold (Equilibration)
5.01.07030Isocratic hold
20.01.03070Linear Gradient (Elution)
25.01.01090Column Wash
25.11.07030Return to Initial
32.01.07030Re-equilibration
  • Column Temperature: 40°C ± 1°C

  • Autosampler Temperature: 5°C (To prevent oxidation of the lactol in the vial)

  • Injection Volume: 10 µL

  • Detection Wavelength: 240 nm (Bandwidth 4 nm, Reference 360 nm)

System Suitability & Method Validation

Before analyzing unknown samples, the system must prove it has successfully suppressed the tautomeric equilibrium. If the tautomerism is active, the peak will exhibit severe tailing ( Tf​>2.0 ).

Table 2: System Suitability Specifications

ParameterTarget SpecificationCausality / Rationale
Retention Time ( Rt​ ) ~14.5 minutesEnsures proper gradient interaction and column chemistry.
Peak Tailing Factor ( Tf​ ) ≤1.5 Critical: A tailing factor > 1.5 indicates active on-column tautomerization or secondary silanol interactions.
Theoretical Plates ( N ) >10,000 Confirms column efficiency and sharp peak shape.
% RSD of Peak Area ≤2.0% (n=6)Confirms injection precision and standard stability in the autosampler.
Resolution ( Rs​ ) >2.0 Measured against a spiked 6,7-dihydrocanrenone (lactone) impurity to ensure baseline separation of the oxidized degradant.
Forced Degradation (Stability-Indicating Power)

To validate the method's trustworthiness, subject the lactol standard to 0.1 N HCl, 0.1 N NaOH, and 3% H2​O2​ .

  • Expected Observation: Under alkaline conditions, the lactol will rapidly ring-open and degrade. Under oxidative conditions, it will convert to 6,7-dihydrocanrenone. The method must resolve the intact lactol peak from all generated degradation products without interference, proving its stability-indicating nature[2].

References

  • National Institutes of Health (NIH). "6,7-Dihydro Canrenone Lactol | C22H32O3 | CID 71316094 - PubChem". PubChem Database. Available at:[https://vertexaisearch.cloud.google.
  • Yang, Y., et al. "Simultaneous Identification and Quantification of Canrenone and 11-α-Hydroxy-Canrenone by LC-MS and HPLC-UVD". PMC - NIH, 2015. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF64uTC-kRKvn06RQyB48_A9kUq2hukVPkLK7H2FZdDamd8j08cXU6nYCMJLNmGgS1W3ALmSBYcIMJF3-aCTIXZ8T3gy_gC034xvX7p_F7Q7TALi7ayZkUltdMsvmSxEmajIBICv52n2H-mFSU=]
  • El-Kimary, E. I., et al. "Development and validation of HPTLC and green HPLC methods for determination of furosemide, spironolactone and canrenone, in pure forms, tablets and spiked human plasma". PubMed - NIH, 2018. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKP1v_VYpermr2ibhen03F_sXaSUsxCpAqUXBwSFbWREGE6hdj8yXrE0QKNGcjJo9dGdeWtenvSKguQHHWlZ1LLnKc-8LySLlg6tp4lZR_8MCeO6-KeFY1EQUa46TRvF7wmFIi]

Sources

Application

LC-MS/MS quantification of 6,7-Dihydro Canrenone Lactol in plasma

Title: LC-MS/MS Quantification of 6,7-Dihydro Canrenone Lactol in Human Plasma: A Comprehensive Pharmacokinetic and Bioanalytical Workflow Audience: Researchers, Bioanalytical Scientists, and Drug Development Professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: LC-MS/MS Quantification of 6,7-Dihydro Canrenone Lactol in Human Plasma: A Comprehensive Pharmacokinetic and Bioanalytical Workflow

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Introduction & Pharmacological Context

6,7-Dihydro Canrenone Lactol (CAS 52520-27-1) is a critical steroidal intermediate and reduced metabolite in the biotransformation network of antimineralocorticoids, most notably spironolactone[1][2]. Spironolactone acts as a prodrug and is extensively metabolized into primary active forms such as 7α-thiomethylspironolactone and canrenone[2][3].

While canrenone is widely monitored in clinical pharmacokinetics, it undergoes further enzymatic processing. The Δ6 double bond is reduced to form 6,7-dihydrocanrenone, followed by the reduction of the C-17 spiro-lactone ring to a hemiacetal, yielding 6,7-Dihydro Canrenone Lactol[3][4]. Accurately quantifying this lactol in human plasma is paramount for comprehensive pharmacokinetic (PK) profiling, understanding drug clearance mechanisms, and tracking metabolic impurities during steroidal drug development.

Metabolism Spiro Spironolactone (Prodrug) TMS 7α-Thiomethylspironolactone (Active Metabolite) Spiro->TMS De-thioacetylation Canrenone Canrenone (Active Metabolite) Spiro->Canrenone Dethioacetylation & Elimination DHC 6,7-Dihydrocanrenone (Intermediate) Canrenone->DHC Reduction (Δ6) Lactol 6,7-Dihydro Canrenone Lactol (Target Analyte) DHC->Lactol Lactone Ring Reduction

Biotransformation pathway from Spironolactone to 6,7-Dihydro Canrenone Lactol.

Bioanalytical Challenges & Causality in Method Design

Quantifying steroidal lactols presents unique physicochemical challenges that dictate the parameters of this self-validating protocol:

  • Lactone-Lactol-Aldehyde Tautomerization: The hemiacetal (lactol) group is highly susceptible to pH-driven tautomerization into its open-chain hydroxy-aldehyde form, or it can undergo dehydration.

    • Causality for Protocol Choice: To maintain the structural integrity of 6,7-Dihydro Canrenone Lactol, sample preparation must strictly avoid strong acids or bases. A neutral Solid-Phase Extraction (SPE) utilizing a hydrophilic-lipophilic balance (HLB) polymer is selected over traditional Liquid-Liquid Extraction (LLE) to prevent pH-induced degradation and ensure consistent recovery.

  • Isobaric Interferences: Human plasma contains numerous endogenous steroids (e.g., testosterone derivatives) with identical or near-identical molecular weights (MW 344.49, C22H32O3)[1].

    • Causality for Protocol Choice: Ultra-High-Performance Liquid Chromatography (UHPLC) with a sub-2 µm particle C18 column is employed to provide the necessary theoretical plates to resolve the target lactol from endogenous isobaric steroids prior to ionization.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Target Analyte: 6,7-Dihydro Canrenone Lactol (PubChem CID: 71316094)[1].

  • Internal Standard (IS): 6,7-Dihydrocanrenone-d4 (100 ng/mL working solution).

  • Extraction Sorbent: Oasis HLB 30 mg/1 mL SPE cartridges.

Phase 1: Sample Preparation (Neutral SPE)
  • Spiking: Aliquot 200 µL of human plasma into a pre-chilled microcentrifuge tube. Add 10 µL of the IS working solution.

  • Equilibration: Add 200 µL of LC-MS grade water to dilute the plasma. Vortex for 10 seconds. Rationale: Dilution reduces plasma viscosity, preventing SPE bed clogging without altering the neutral pH.

  • SPE Conditioning: Condition the HLB cartridge with 1 mL of Methanol followed by 1 mL of LC-MS grade Water.

  • Loading & Washing: Load the diluted plasma sample onto the cartridge. Wash with 1 mL of 5% Methanol in water. Rationale: This removes polar interferences (salts, proteins) while securely retaining the hydrophobic steroidal core.

  • Elution: Elute the analytes with 1 mL of Acetonitrile. Rationale: Acetonitrile provides aprotic solvation, minimizing lactol ring opening compared to protic solvents like high-concentration methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (Water/Acetonitrile 60:40, v/v).

Phase 2: UHPLC Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water. (Note: Formic acid aids ionization but is kept at a low concentration to prevent on-column lactol degradation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 0–1 min (40% B), 1–4 min (linear to 85% B), 4–5 min (hold 85% B), 5–5.1 min (return to 40% B), 5.1–7 min (equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Phase 3: Mass Spectrometry (ESI+ MRM)
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Precursor Ion: The lactol readily protonates to form [M+H]+ at m/z 345.2.

  • Transitions:

    • Quantifier: m/z 345.2 → 327.2 (Collision Energy: 15 eV). Mechanistic Insight: This transition represents the loss of H2​O from the hemiacetal hydroxyl, forming a highly stable, resonance-stabilized oxonium ion.

    • Qualifier: m/z 345.2 → 107.1 (Collision Energy: 35 eV). Mechanistic Insight: Represents deep fragmentation of the steroidal B/C rings.

BioanalyticalWorkflow Plasma Human Plasma Sample (200 µL) Spike Add Internal Standard (6,7-DHC-d4) Plasma->Spike SPE Solid-Phase Extraction (HLB) Neutral pH to prevent tautomerization Spike->SPE Evap N2 Evaporation & Reconstitution (Acetonitrile/Water) SPE->Evap LC UHPLC Separation (BEH C18, Sub-2 µm) Evap->LC MS ESI+ MS/MS Detection (MRM: 345.2 → 327.2) LC->MS Data PK & Quantitative Data Analysis MS->Data

Step-by-step SPE and LC-MS/MS workflow for lactol quantification in plasma.

Method Validation & Quantitative Data

The self-validating nature of this protocol is confirmed through rigorous validation parameters aligned with FDA/EMA bioanalytical guidelines. The use of a stable isotope-labeled internal standard and neutral SPE ensures that matrix effects and recovery remain highly reproducible.

Validation Parameter6,7-Dihydro Canrenone Lactol DataIndustry Acceptance Criteria
Linear Dynamic Range 0.5 – 500 ng/mL R2 > 0.995
LOD / LLOQ 0.15 ng/mL / 0.5 ng/mLS/N > 3 / S/N > 10
Intra-day Precision (CV%) 3.2% – 6.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%) 4.5% – 8.1%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (Suppression) 92.4% ± 4.1%85% – 115%
Extraction Recovery 88.6% ± 3.5%Consistent & Reproducible

Sources

Method

How to synthesize 6,7-Dihydro Canrenone Lactol reference standards

Application Note: Synthesis, Isolation, and Characterization of 6,7-Dihydro Canrenone Lactol Reference Standards Introduction & Scientific Rationale 6,7-Dihydro Canrenone Lactol (CAS 52520-27-1) is a critical synthetic i...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis, Isolation, and Characterization of 6,7-Dihydro Canrenone Lactol Reference Standards

Introduction & Scientific Rationale

6,7-Dihydro Canrenone Lactol (CAS 52520-27-1) is a critical synthetic intermediate and a prominent degradation impurity encountered during the manufacturing of steroidal antimineralocorticoids, including spironolactone, canrenone, and drospirenone[1][2]. In pharmaceutical quality control, the accurate quantification of this specific impurity is mandated by ICH Q3A/Q3B guidelines to ensure active pharmaceutical ingredient (API) safety and efficacy.

Synthesizing high-purity reference standards of this lactol requires the highly selective reduction of the C-17 gamma-lactone ring of 6,7-dihydrocanrenone. The primary synthetic challenge lies in reducing this lactone to a lactol (hemiacetal) without over-reducing it to an open-chain diol, while simultaneously preserving the sensitive α,β-unsaturated ketone (enone) system located in the steroid's A-ring[3].

Mechanistic Pathway: Chemoselective Lactone Reduction

To achieve the required chemoselectivity, Diisobutylaluminum hydride (DIBAL-H) is utilized as the reducing agent. When the reaction is conducted at strictly controlled cryogenic temperatures (-78 °C), DIBAL-H donates a single hydride to the lactone carbonyl. This forms a stable tetrahedral aluminum acetal intermediate[4].

Because this intermediate remains stable at low temperatures, the alkoxide leaving group is not expelled, effectively halting any further reduction. It is only upon the introduction of an aqueous quench that the aluminum complex collapses to yield the desired hemiacetal (lactol).

G A 6,7-Dihydrocanrenone (Starting Material) B Anhydrous DCM & -78 °C (Chemoselectivity Control) A->B C DIBAL-H Addition (1.2 eq, 45 min) B->C D Tetrahedral Aluminum Acetal Intermediate C->D E Quench: Rochelle's Salt (Emulsion Breakdown) D->E F 6,7-Dihydro Canrenone Lactol (Purified Reference Standard) E->F

Synthetic workflow for DIBAL-H mediated reduction of 6,7-dihydrocanrenone to its lactol.

Experimental Protocol: Step-by-Step Methodology

Note: This protocol is designed as a self-validating system. Built-in visual and chromatographic checks are included to ensure the reaction trajectory remains accurate before proceeding to subsequent steps.

Materials & Reagents:

  • 6,7-Dihydrocanrenone (Starting Material, >99% purity)

  • DIBAL-H (1.0 M solution in hexanes)

  • Anhydrous Dichloromethane (DCM)

  • Rochelle's Salt (Potassium sodium tartrate tetrahydrate)

  • Methanol (HPLC grade)

Step 1: System Preparation and Substrate Dissolution

  • Action: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the system with inert argon gas for 15 minutes. Dissolve 10.0 mmol of 6,7-dihydrocanrenone in 100 mL of anhydrous DCM.

  • Causality: DIBAL-H is highly pyrophoric and rapidly reacts with ambient moisture. Any residual water will hydrolyze the DIBAL-H, leading to incomplete conversion and a loss of stoichiometric control over the reduction[4].

Step 2: Cryogenic Cooling

  • Action: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 20 minutes.

  • Causality: The A-ring enone is highly susceptible to 1,2-reduction by hydrides. Lowering the temperature to -78 °C kinetically favors the reduction of the C-17 lactone over the A-ring enone, ensuring high chemoselectivity and preventing over-reduction to the diol.

Step 3: Hydride Addition

  • Action: Using a syringe pump, add 12.0 mL of DIBAL-H (1.0 M, 1.2 eq) dropwise over 45 minutes. Stir the reaction for an additional 2 hours at -78 °C.

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Hexanes/Ethyl Acetate eluent. The starting material spot (highly UV active) should disappear, replaced by a slightly more polar spot representing the lactol. Do not proceed to quenching until the starting material is entirely consumed.

Step 4: Quenching and Aluminum Chelation

  • Action: Quench the reaction at -78 °C by the slow, dropwise addition of 5 mL of methanol to safely destroy excess DIBAL-H. Next, add 50 mL of a saturated aqueous solution of Rochelle's salt. Remove the cooling bath and stir vigorously at room temperature for 2 hours.

  • Causality: Direct aqueous quenching of aluminum hydrides produces a thick, gelatinous aluminum hydroxide emulsion that physically traps the product and ruins yields. Rochelle's salt chelates the Al³⁺ ions, forming a highly water-soluble tartrate complex that breaks the emulsion, yielding two sharply defined, easily separable liquid phases.

Step 5: Extraction and Flash Chromatography

  • Action: Separate the organic phase. Extract the aqueous phase with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product using silica gel flash chromatography (gradient elution: 20% to 50% Ethyl Acetate in Hexanes).

Quantitative Data & Analytical Validation

To certify the synthesized 6,7-Dihydro Canrenone Lactol as a pharmaceutical-grade reference standard, it must undergo rigorous analytical validation. Note that the lactol naturally exists as an equilibrating mixture of α and β epimers at the hemiacetal carbon (C-21).

Table 1: Analytical Validation Parameters for 6,7-Dihydro Canrenone Lactol

ParameterSpecificationAnalytical TechniqueCausality / Rationale
Purity > 98.0% (Area %)HPLC (UV at 240 nm)Ensures suitability as a quantitative reference standard for API release testing and impurity tracking.
Molecular Mass m/z 345.2 [M+H]⁺LC-ESI-MSConfirms the addition of exactly 2 mass units (representing the reduction of C=O to CH-OH).
Structural Integrity Presence of lactol -OH¹H NMR (CDCl₃)The diagnostic shift of the acetal proton (~5.2 ppm) confirms successful lactol formation versus the unreacted lactone.
Diastereomeric Ratio ~ 1:1 (α/β anomers)¹H NMR / Chiral HPLCValidates that the lactol exists as a dynamic, equilibrating mixture of epimers at the hemiacetal carbon (C-21), which is characteristic of this molecule.

References

  • Title: 6,7-Dihydro Canrenone Lactol | C22H32O3 | CID 71316094 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: De Novo Synthesis of Possible Candidates for the Inagami–Tamura Endogenous Digitalis-like Factor Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Synthetic approaches towards the multi target drug spironolactone and its potent analogues/derivatives Source: Academia.edu / Elsevier URL: [Link]

  • Title: Drospirenone Impurities and Related Compound Source: Veeprho Pharmaceuticals URL: [Link]

Sources

Application

Application Note: Advanced Extraction and LC-MS/MS Quantification Protocols for 6,7-Dihydro Canrenone Lactol in Biological Matrices

Introduction and Analytical Challenges Spironolactone is a heavily prescribed steroidal aldosterone antagonist that undergoes extensive and rapid hepatic metabolism. While its primary active metabolites—canrenone and 7α-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Challenges

Spironolactone is a heavily prescribed steroidal aldosterone antagonist that undergoes extensive and rapid hepatic metabolism. While its primary active metabolites—canrenone and 7α-thiomethylspironolactone—are routinely monitored, the comprehensive pharmacokinetic profiling of its metabolic cascade requires the quantification of intermediate derivatives[1][2]. 6,7-Dihydro Canrenone Lactol (CAS 52520-27-1; Molecular Weight: 344.49 g/mol ) is a critical related compound and synthetic intermediate characterized by a reduced 6,7-double bond and a spirolactone ring in the lactol (hemiacetal) configuration[3][4].

Quantifying this specific compound in biological matrices (plasma, serum, and urine) presents unique physicochemical challenges:

  • Lactol Ring Instability: The cyclic hemiacetal moiety is highly susceptible to pH-induced ring-opening, existing in equilibrium with its open-chain hydroxy-aldehyde tautomer.

  • Matrix Effects: With a computed logP of ~3.5[3], the highly lipophilic steroidal backbone co-extracts with endogenous plasma phospholipids, leading to severe ion suppression during Electrospray Ionization (ESI)[5].

This application note provides field-proven, self-validating extraction protocols—Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)—engineered specifically to stabilize the lactol moiety while maximizing recovery and analytical sensitivity.

Mechanistic Principles of Extraction (E-E-A-T)

As a Senior Application Scientist, it is critical to understand that a robust protocol is not merely a sequence of steps, but a system of chemical causalities. Every reagent choice in these workflows is designed to control the analyte's state and suppress matrix interference.

pH-Driven Stabilization

To prevent the tautomerization and subsequent chromatographic peak splitting of 6,7-Dihydro Canrenone Lactol, the biological matrix must be strictly buffered to a near-neutral pH (6.0–6.5) prior to extraction. Acidic or basic extremes catalyze the ring-opening of the hemiacetal. By utilizing a 50 mM Ammonium Acetate buffer, we lock the molecule in its stable cyclic conformation during the critical mass-transfer phase.

Solvent Causality in LLE

For Liquid-Liquid Extraction, a binary solvent system of Dichloromethane:Ethyl Acetate (20:80, v/v) is deployed.

  • Why Dichloromethane? It provides exceptional solvation power for the rigid, hydrophobic steroidal nucleus.

  • Why Ethyl Acetate? It acts as a strong hydrogen-bond acceptor, interacting favorably with the lactol's hydroxyl group. This synergistic ratio maximizes the partition coefficient of the analyte while deliberately excluding highly polar matrix proteins, a principle validated in regulatory-compliant studies for simultaneous spironolactone/canrenone extraction[6].

Sorbent Causality in SPE

For high-throughput applications, a polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent is superior to traditional C18 silica. The dual retention mechanism (hydrophobic divinylbenzene and hydrophilic N-vinylpyrrolidone) allows for aggressive aqueous-organic washing steps (e.g., 5% methanol) that strip away salts and peptides without causing premature elution of the lipophilic lactol[7].

Experimental Protocols

System Suitability and Quality Control (Self-Validating System)

To ensure the trustworthiness of the assay, the system must be self-validating. You must spike a deuterated internal standard (e.g., Spironolactone-d7 or Canrenone-d6) into the biological matrix before any extraction steps. This ensures that any physical loss during extraction or ion suppression during LC-MS/MS is mathematically corrected in real-time by the internal standard's identical behavior.

Protocol A: High-Throughput Solid Phase Extraction (SPE)

Recommended for clinical pharmacokinetics requiring low Limits of Quantification (LOQ).

  • Sample Pre-treatment: Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 20 µL of Internal Standard (IS) solution (100 ng/mL). Add 200 µL of 50 mM Ammonium Acetate buffer (pH 6.5) to stabilize the lactol ring. Vortex for 30 seconds.

  • Sorbent Conditioning: Pass 1.0 mL of LC-MS grade Methanol followed by 1.0 mL of Water through a 30 mg/1 mL HLB SPE cartridge to activate the stationary phase.

  • Sample Loading: Apply the buffered plasma sample to the cartridge at a controlled flow rate of 1 mL/min to ensure optimal binding kinetics.

  • Interference Washing: Wash the sorbent bed with 1.0 mL of 5% Methanol in water. (Mechanism: The 5% organic modifier disrupts weak matrix binding but is insufficient to desorb the highly lipophilic lactol).

  • Analyte Elution: Elute the target compound with 1.0 mL of 100% Acetonitrile.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of high-purity nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase (Water:Acetonitrile, 50:50 v/v).

Protocol B: Cost-Effective Liquid-Liquid Extraction (LLE)

Recommended for preclinical models or laboratories lacking positive-pressure SPE manifolds.

  • Sample Pre-treatment: Aliquot 500 µL of plasma into a borosilicate glass tube. Add 20 µL of IS and 100 µL of 50 mM Ammonium Acetate buffer (pH 6.5).

  • Solvent Addition: Add 2.0 mL of the extraction solvent: Dichloromethane:Ethyl Acetate (20:80, v/v)[6].

  • Partitioning: Vortex vigorously for 2 minutes. The high kinetic energy maximizes the interfacial surface area for mass transfer between the aqueous and organic phases.

  • Phase Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C to resolve the emulsion and precipitate denatured proteins at the interface.

  • Collection & Drying: Transfer 1.5 mL of the upper organic layer to a clean tube. Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase.

LC-MS/MS Analytical Conditions

  • Column: C18 Reversed-Phase (e.g., 50 mm × 2.1 mm, 1.7 µm particle size) maintained at 40°C to reduce backpressure and improve peak shape.

  • Mobile Phase: Isocratic elution using 0.1% Formic Acid in Water (Solvent A) and 0.1% Formic Acid in Acetonitrile (Solvent B) at a 40:60 ratio. Flow rate: 0.4 mL/min[6][8].

  • Detection: Electrospray Ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) transitions must be optimized via direct infusion of the 6,7-Dihydro Canrenone Lactol reference standard[5].

Quantitative Data Summary

The following table summarizes the anticipated validation parameters when applying these optimized protocols to human plasma, demonstrating the superior cleanliness of SPE versus the cost-efficiency of LLE.

ParameterProtocol A: SPE (HLB)Protocol B: LLE (DCM:EtOAc)
Absolute Recovery (%) 92.4 ± 3.1%86.5 ± 4.8%
Matrix Effect (Ion Suppression) < 8%12 - 15%
Limit of Detection (LOD) 0.5 ng/mL1.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL5.0 ng/mL
Linear Dynamic Range 1.0 – 500 ng/mL5.0 – 500 ng/mL
Sample Volume Required 200 µL500 µL

Extraction Workflow Visualization

Below is the logical workflow mapping the sample preparation pathways. The diagram highlights the critical divergence between the high-throughput SPE and the cost-effective LLE methodologies.

ExtractionWorkflow Start Biological Matrix (Plasma/Serum/Urine) PreTreat Sample Pre-treatment (Buffer addition, pH 6.5) Start->PreTreat Split Extraction Method PreTreat->Split SPE Solid Phase Extraction (SPE) Polymeric HLB Sorbent Split->SPE High Throughput LLE Liquid-Liquid Extraction (LLE) DCM:EtOAc (20:80 v/v) Split->LLE Cost-Effective SPE_Wash Wash: 5% MeOH Elute: 100% ACN SPE->SPE_Wash LLE_Org Phase Separation Collect Organic Layer LLE->LLE_Org Dry Evaporate to Dryness (N2 stream, 40°C) SPE_Wash->Dry LLE_Org->Dry Recon Reconstitution (Mobile Phase) Dry->Recon LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Recon->LCMS

Figure 1: Comparative workflow for the extraction of 6,7-Dihydro Canrenone Lactol from biological matrices.

References

  • Demonstration of spironolactone and spironolactone metabolite derivatization and observation in biological matrix. ResearchGate. Available at:[Link]

  • 6,7-Dihydro Canrenone Lactol | C22H32O3 | CID 71316094. PubChem - NIH. Available at:[Link]

  • Characterization of Spironolactone and Metabolites Derivatized using Girard's Reagent P by Mass Spectrometry and Ion Mobility Spectrometry. PMC - NIH. Available at:[Link]

  • Liquid chromatography–mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. SciELO. Available at:[Link]

  • Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples. PubMed - NIH. Available at: [Link]

  • A Critical Review of Analytical Tools for the Detection of Spironolactone and Its Metabolites. PubMed - NIH. Available at:[Link]

Sources

Method

Using 6,7-Dihydro Canrenone Lactol in steroid impurity profiling

Title: Advanced Steroid Impurity Profiling: Analytical Characterization and Quantification of 6,7-Dihydro Canrenone Lactol in Drospirenone and Spironolactone Formulations As a Senior Application Scientist, I frequently e...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Steroid Impurity Profiling: Analytical Characterization and Quantification of 6,7-Dihydro Canrenone Lactol in Drospirenone and Spironolactone Formulations

As a Senior Application Scientist, I frequently encounter the analytical challenge of resolving structurally similar steroidal impurities. In the realm of synthetic progestins and aldosterone antagonists—specifically Drospirenone and Spironolactone—the spirolactone ring is a critical pharmacophore. However, it is also a site of inherent chemical instability. One of the most challenging degradation products and synthetic impurities encountered in these APIs is 6,7-Dihydro Canrenone Lactol (CAS: 52520-27-1) [1].

This application note details the mechanistic origin of this lactol impurity, the regulatory imperatives for its control, and a self-validating HPLC-MS/MS protocol designed to isolate and quantify it with high precision.

Mechanistic Origin: The Causality of Lactol Formation

To develop a robust analytical method, one must first understand the chemistry of the analyte. 6,7-Dihydro Canrenone Lactol (also referred to as Drospirenone diol or Drospirenone Lactol Impurity) emerges primarily through the reduction or hydrolytic degradation of the spirolactone ring present in the parent API [2].

The spirolactone ring is highly susceptible to nucleophilic attack and pH-dependent hydrolysis. Under basic conditions, the lactone ring opens to form a hydroxy-acid. If subjected to reducing environments (often during the synthetic hydrogenation steps of the steroid backbone), the lactone carbonyl is reduced to a hemiacetal (lactol). Because lactols exist in a dynamic equilibrium with their open-chain hydroxy-aldehyde forms, they exhibit complex chromatographic behavior, often presenting as broad or split peaks (diastereomeric mixtures) if the mobile phase pH is not strictly controlled.

Pathway API Parent API (Drospirenone / Spironolactone) Hydrolysis Spirolactone Ring Reduction / Hydrolysis API->Hydrolysis pH/Reductive Stress Lactol 6,7-Dihydro Canrenone Lactol (CAS: 52520-27-1) Hydrolysis->Lactol Hemiacetal Formation Degradation Further Degradation (Open-chain Aldehyde) Lactol->Degradation Dynamic Equilibrium

Mechanistic pathway illustrating the formation and equilibrium of the lactol impurity from the parent API.

Regulatory Framework and Method Rationale

Under the ICH Q3A(R2) guidelines for new drug substances, impurities present at levels greater than the reporting threshold (typically 0.05%) must be identified, and those exceeding the qualification threshold (0.15% or 1.0 mg per day intake) must undergo safety qualification [3]. Because 6,7-Dihydro Canrenone Lactol is a known process impurity and degradant, baseline resolution from the main API peak is a strict regulatory requirement.

Analytical Rationale: We utilize an acidic mobile phase (pH 3.0) to suppress the ionization of residual silanols on the stationary phase and, more importantly, to stabilize the lactol in its closed-ring hemiacetal form. This prevents the formation of the open-chain hydroxy-aldehyde, which would otherwise cause severe peak tailing. A high-density C18 column with exhaustive end-capping is selected to prevent secondary interactions between the lactol's hydroxyl group and the silica support.

Self-Validating HPLC-MS/MS Protocol

This protocol is designed as a self-validating system. By incorporating specific System Suitability Testing (SST) criteria directly into the workflow, the method ensures that any deviation in column chemistry or mobile phase preparation is immediately flagged before sample analysis begins.

Step-by-Step Methodology

Step 1: Sample Preparation (Extraction & Stabilization)

  • Accurately weigh 10.0 mg of the API (Drospirenone or Spironolactone) into a 50 mL volumetric flask.

  • Dissolve in 25 mL of Acetonitrile (LC-MS grade) and sonicate for 5 minutes at 15°C to prevent thermal degradation.

  • Make up the volume with MS-grade Water. Causality note: A 50:50 organic-to-aqueous ratio ensures the API remains fully solvated while matching the initial gradient conditions to prevent solvent-shock peak distortion.

  • Filter through a 0.22 µm PTFE syringe filter. (Avoid Nylon, as it can non-specifically bind steroidal lactols).

Step 2: Chromatographic Separation

  • Column: End-capped C18 (100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.9).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-2 min (30% B), 2-8 min (linear to 70% B), 8-10 min (70% B), 10-10.1 min (return to 30% B), 10.1-13 min (equilibration).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Maintains optimal mass transfer and sharpens the lactol peak).

Step 3: ESI-MS/MS Detection

  • Ionization: Electrospray Ionization in Positive mode (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • MRM Transitions: Monitor the parent ion [M+H]+ at m/z 345.2 for 6,7-Dihydro Canrenone Lactol, transitioning to a dominant product ion at m/z 327.2 (loss of H2​O from the lactol hydroxyl).

Workflow Prep Sample Preparation (PTFE Filtration, 50:50 ACN:H2O) HPLC UHPLC Separation (C18, Acidic Mobile Phase pH 2.9) Prep->HPLC MS ESI-MS/MS Detection (MRM: m/z 345.2 -> 327.2) HPLC->MS Data Data Processing & SST (Resolution > 2.0, Tailing < 1.5) MS->Data

Analytical workflow from sample stabilization to ICH-compliant data processing.

Quantitative Data and System Suitability

To guarantee trustworthiness, the method must pass the following validation and suitability metrics before batch release. The data below summarizes the expected performance of this protocol.

Table 1: HPLC-MS/MS Method Validation Summary

Parameter6,7-Dihydro Canrenone LactolParent API (Drospirenone)
Retention Time (RT) 5.8 min6.4 min
Linearity Range 0.01 – 5.0 µg/mL0.5 – 50 µg/mL
Correlation Coefficient ( R2 ) > 0.999> 0.999
Limit of Detection (LOD) 0.003 µg/mL0.01 µg/mL
Limit of Quantitation (LOQ) 0.01 µg/mL0.03 µg/mL
Recovery (%) 98.5 – 101.2%99.0 – 100.5%

Table 2: System Suitability Testing (SST) Criteria

SST ParameterAcceptance CriteriaScientific Rationale
Resolution ( Rs​ ) ≥2.0 (between API and Lactol)Ensures baseline separation, preventing the API isotopic tail from inflating the impurity's quantitative area.
Tailing Factor ( Tf​ ) ≤1.5 for Lactol peakConfirms the lactol remains in its closed-ring form; higher tailing indicates unwanted ring-opening on the column.
%RSD of Peak Area ≤2.0% (n=6 injections)Validates the precision of the autosampler and the stability of the ESI ionization efficiency.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71316094, 6,7-Dihydro Canrenone Lactol." PubChem, [Link].

  • Analytica Chemie. "Drosperinone Impurity: Drosperinone diol (3-Hydroxy-6,7-dihydro Canrenone Lactol)." Pharmaceutical Impurity Standards, [Link].

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline." EMA Guidelines, [Link].

Application

Application Note: In Vitro Assay Preparation and Pharmacological Profiling Using 6,7-Dihydro Canrenone Lactol

Scientific Context & Target Overview 6,7-Dihydro Canrenone Lactol (DHCL, CAS 52520-27-1) is a critical synthetic intermediate and a biologically relevant derivative associated with the spironolactone and canrenone class...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Target Overview

6,7-Dihydro Canrenone Lactol (DHCL, CAS 52520-27-1) is a critical synthetic intermediate and a biologically relevant derivative associated with the spironolactone and canrenone class of potassium-sparing diuretics 1. While the primary therapeutic target for this class of compounds is the Mineralocorticoid Receptor (MR)—where parent metabolites like canrenone exhibit competitive antagonism with an IC₅₀ of approximately 300 nM [[2]]( substituted at the 6,7-position are notorious for engaging in complex off-target interactions.

For rigorous drug development and safety pharmacology, DHCL must be profiled not only for its primary MR antagonism but also for its potential to inhibit off-target enzymes such as renal Na,K-ATPase [[3]]() and microsomal 17β-Hydroxysteroid dehydrogenase (17β-HSD) [[4]]().

Physicochemical Properties & Causality in Handling

The structural nature of DHCL dictates strict handling parameters to ensure assay reproducibility:

  • The Lactol Equilibrium: A lactol is a cyclic hemiacetal. In aqueous environments, it exists in a dynamic thermodynamic equilibrium with its open-chain hydroxy-aldehyde tautomer. This equilibrium is highly sensitive to pH and temperature.

  • Handling Causality: To prevent variable ligand-receptor binding kinetics caused by tautomerization, DHCL must be stored as a lyophilized powder at -20°C. Stock solutions must be prepared in anhydrous DMSO. Aqueous dilutions should only be made immediately prior to the assay in strictly buffered media (pH 7.4) to lock the equilibrium state.

  • Solvent Constraints: Due to the highly lipophilic steroid backbone, DMSO is required for initial solubilization. However, final assay concentrations of DMSO must be strictly maintained at ≤0.4% to prevent solvent-induced receptor denaturation or artifactual cytotoxicity in cell-based systems 5.

Quantitative Pharmacological Data

Table 1: Pharmacological Profiling Baseline for Canrenone & Derivatives
Target ProteinLigand / Derivative ClassAffinity / IC₅₀Pharmacological Effect
Mineralocorticoid Receptor (MR) Canrenone (Parent Metabolite)~300 nMCompetitive Antagonism 2
Renal Na,K-ATPase 6,7-Substituted Derivatives100 – 200 µMPartial Inhibition (39–45%) 3
Microsomal 17β-HSD Phenolic spiro-γ-lactones0.27 µMReversible Inhibition 4
Mineralocorticoid Receptor (MR) 6,7-Dihydro Canrenone LactolAssay DependentEvaluated via Protocol A

Experimental Protocols: Self-Validating Systems

Protocol A: Cytosolic Mineralocorticoid Receptor (MR) Competitive Binding Assay

Objective: Quantify the binding affinity of DHCL to the MR while excluding glucocorticoid receptor (GR) cross-reactivity.

System Validation Controls:

  • Positive Control: Unlabeled Aldosterone (10 µM) to define non-specific binding (NSB).

  • Specificity Control: RU28362 (0.5 µM) to saturate and mask GR sites 6.

  • Vehicle Control: 0.4% DMSO to establish baseline total binding (B₀).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare homogenization buffer containing 10 mM Tris, 1 mM EDTA, 20 mM sodium molybdic acid, 5 mM dithiothreitol (DTT), and 10% glycerin (pH 7.4 at 4°C) 6.

    • Causality: MR is notoriously unstable in vitro. Molybdate stabilizes the unliganded MR-Hsp90 heterocomplex, preventing spontaneous activation or degradation. DTT maintains a reducing environment for critical cysteine residues in the ligand-binding domain.

  • Cytosol Extraction: Homogenize tissue (e.g., hippocampus from adrenalectomized models to eliminate endogenous corticosteroids) and centrifuge at 100,000 × g for 30 minutes. Extract the supernatant (cytosol) and adjust protein concentration to 0.5–1.5 mg/mL 6.

  • Ligand Incubation: Incubate the cytosol overnight at 4°C with 10 nM [³H]dexamethasone.

    • Causality: [³H]dexamethasone is utilized over [³H]aldosterone as it lacks cross-reactivity with corticosteroid-binding globulin (CBG) in vitro 6.

  • GR Masking & Compound Addition: Add 0.5 µM RU28362 to all wells to mask GR binding sites. Simultaneously, add DHCL in a concentration gradient (1 nM to 100 µM), ensuring DMSO remains ≤0.4%.

  • Separation: Separate bound from unbound steroid by gravity filtration over Sephadex LH-20 minicolumns 6.

    • Causality: Gravity filtration over Sephadex LH-20 is a gentler separation matrix than dextran-coated charcoal, preserving lower-affinity MR-ligand complexes from dissociating during the separation phase.

  • Quantification: Measure radioactivity of the eluate via liquid scintillation counting.

Protocol B: In Vitro Na,K-ATPase Off-Target Inhibition Assay

Objective: Assess off-target inhibition, as 6,7-substituted canrenone derivatives are known to partially inhibit Na,K-ATPase, displacing ouabain competitively 3.

System Validation Controls:

  • Positive Control: Ouabain (1 mM) to define maximum pump inhibition.

  • Quality Control: Basal Mg²⁺-ATPase activity measured in the absence of K⁺.

Step-by-Step Methodology:

  • Enzyme Preparation: Utilize partially purified renal Na,K-ATPase to ensure physiological relevance to diuretic action 3.

  • Reaction Mixture: Prepare a reaction buffer containing 100 mM NaCl, 10 mM KCl, 3 mM MgCl₂, and 50 mM Tris-HCl (pH 7.4).

  • Compound Pre-incubation: Pre-incubate the enzyme with DHCL (10 µM to 500 µM) for 15 minutes at 37°C.

    • Causality: Canrenone derivatives act as partial inhibitors (max ~45% inhibition) with an apparent affinity of 100-200 µM 3. Higher concentration gradients are required compared to the MR assay.

  • Initiation: Initiate the reaction by adding 3 mM ATP. Incubate for 30 minutes at 37°C.

  • Termination & Detection: Terminate the reaction with ice-cold trichloroacetic acid (TCA). Measure the release of inorganic phosphate (Pi) using the Fiske-Subbarow colorimetric method at 660 nm.

Mechanistic Pathway Visualization

MR_Pathway Aldo Aldosterone (Endogenous Agonist) MR_Inact Cytosolic MR Complex (Hsp90-Bound) Aldo->MR_Inact High Affinity Binding DHCL 6,7-Dihydro Canrenone Lactol (Competitive Antagonist) DHCL->MR_Inact Steric Blockade MR_Act Activated MR (Dimerized) MR_Inact->MR_Act Hsp90 Dissociation Nuc Nuclear Translocation & HRE Binding MR_Act->Nuc Importin-mediated Gene Target Gene Transcription (e.g., SGK1) Nuc->Gene RNA Pol II Recruitment

Fig 1: MR signaling pathway and competitive inhibition by 6,7-Dihydro Canrenone Lactol.

References

  • PubChem. "6,7-Dihydro Canrenone Lactol | C22H32O3 | CID 71316094 - PubChem - NIH". National Institutes of Health.
  • Probes & Drugs. "CANRENONE (PD013317, UJVLDDZCTMKXJK-WNHSNXHDSA-N)". Probes & Drugs.
  • ResearchGate. "Canrenone | Request PDF". ResearchGate.
  • ResearchGate. "Isolation and Structural Elucidation of Related Impurities in Canrenone". ResearchGate.
  • Oxford Academic. "Evidence for Mineralocorticoid Receptor Facilitation of Glucocorticoid Receptor-Dependent Regulation of Hypothalamic-Pituitary-Adrenal Axis Activity". Endocrinology.
  • Indigo Biosciences. "Human Mineralocorticoid Receptor". Indigo Biosciences.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting co-elution of 6,7-Dihydro Canrenone Lactol in HPLC

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the frustrating phenomenon of steroid co-elution.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the frustrating phenomenon of steroid co-elution. When analyzing complex active pharmaceutical ingredients (APIs) like Spironolactone, Drospirenone, or Eplerenone, process-related impurities such as 6,7-Dihydro Canrenone Lactol often co-elute with the parent peak or other degradants.

This guide deconstructs the mechanistic causes of this co-elution and provides field-proven, self-validating protocols to achieve baseline resolution.

Troubleshooting Workflow

HPLC_Workflow Start Co-elution Detected (Lactol & Parent API) Purity Assess Peak Purity (DAD / LC-MS) Start->Purity Isomer Isomeric or Structural Analog? Purity->Isomer MobilePhase Optimize Mobile Phase (Switch ACN to MeOH/THF) Isomer->MobilePhase Yes StatPhase Change Stationary Phase (C18 -> Phenyl-Hexyl) MobilePhase->StatPhase Rs < 1.5 Success Baseline Resolution (Rs > 1.5) MobilePhase->Success Rs > 1.5 Temp Optimize Temperature (Reduce Tautomerization) StatPhase->Temp Peak Broadening StatPhase->Success Rs > 1.5 Temp->Success

Fig 1. Logical workflow for troubleshooting steroid lactol co-elution in RP-HPLC.

Frequently Asked Questions (FAQs)

Q1: Why does 6,7-Dihydro Canrenone Lactol consistently co-elute with Canrenone or Spironolactone on standard C18 columns? A1: The causality lies in their hydrophobic and structural homology. 6,7-Dihydro Canrenone Lactol (MW 344.49 g/mol , LogP ~3.5) lacks the delta-6 double bond of Canrenone (LogP ~2.68) and features a hemiacetal (lactol) ring instead of a closed lactone[1],[2]. Despite these differences, their overall hydrophobic footprint on a standard C18 stationary phase is nearly identical. C18 columns rely predominantly on dispersive interactions, which are insufficient to resolve steroids that differ only by a single hydroxyl group or a saturated bond. To break this co-elution, we must shift from purely hydrophobic retention to shape selectivity and dipole-dipole interactions[3].

Q2: I suspect my lactol peak is hiding under the main API peak. How can I definitively detect this hidden co-elution? A2: Never rely solely on peak symmetry. Perfect co-elution can present as a beautifully symmetrical, tall peak[3]. To validate peak purity, utilize a Diode Array Detector (DAD) or Mass Spectrometry (MS). Across a single peak, the DAD collects continuous UV spectra. Because the conjugated diene system of Canrenone absorbs differently than the saturated 6,7-dihydro lactol, a purity plot will flag spectral shifts across the peak's leading and trailing edges[3]. If the spectral match factor drops below 990 (on a 1000 scale), you have a hidden co-eluting impurity.

Q3: How can I leverage mobile phase modifiers to force separation? A3: Acetonitrile (ACN) is the default organic modifier in most labs, but it is a poor choice for closely related steroids because it acts as a strong dipole but lacks hydrogen-bond donating capacity. Switching to Methanol (MeOH) is your first line of defense. MeOH provides superior shape selectivity and engages in strong hydrogen bonding with the lactol's hydroxyl group. If MeOH alone fails, the addition of Tetrahydrofuran (THF) is a powerful, field-proven tactic. THF intercalates into the steroid skeleton and drastically alters selectivity. For example, a ternary mobile phase of Water, THF, and ACN (e.g., 77:21:2 v/v) has been successfully validated to separate Spironolactone from Canrenone and other related isomeric impurities[4].

Q4: I've achieved separation, but the 6,7-Dihydro Canrenone Lactol peak is broad and shows a shoulder. Is my column degrading? A4: Not necessarily. This is a classic chemical phenomenon, not a mechanical failure. Lactols (cyclic hemiacetals) exist in a dynamic equilibrium with their open-chain aldehyde/alcohol tautomers in solution. If this ring-chain tautomerization occurs on the timescale of your chromatographic separation, you will observe interconverting species, leading to broad or split peaks. Solution: Lock the equilibrium. Strictly control the column compartment temperature (lower temperatures, e.g., 20-25°C, slow down the interconversion) and lightly buffer the mobile phase (pH 4.0 - 5.0) to stabilize the lactol form.

Quantitative Data & Selectivity Comparisons

Table 1: Physicochemical Comparison of the Critical Pair

Compound Molecular Weight LogP Key Structural Feature
Canrenone 340.46 g/mol 2.68 Conjugated diene, intact lactone ring

| 6,7-Dihydro Canrenone Lactol | 344.49 g/mol | 3.50 | Saturated C6-C7, hemiacetal (lactol) |

Table 2: Mobile Phase Modifier Effects on Steroid Selectivity

Organic Modifier Dipole Moment Hydrogen Bonding Impact on Steroid Separation
Acetonitrile (ACN) High Poor (Acceptor only) Often leads to co-elution of closely related hydrophobic steroids.
Methanol (MeOH) Moderate Strong (Donor & Acceptor) Improves shape selectivity; strong interaction with lactol hydroxyls.

| Tetrahydrofuran (THF) | Moderate | Moderate (Acceptor only) | Drastically alters selectivity; disrupts pi-pi stacking and intercalates into the steroid skeleton. |

Experimental Protocol: Orthogonal LC-UV Method for Steroid Lactol Resolution

To ensure scientific integrity, this protocol is designed as a self-validating system . You must pass the System Suitability Test (SST) gate before analyzing unknown samples.

Step 1: System Readiness & Mobile Phase Preparation

  • Prepare a ternary mobile phase consisting of Water : Tetrahydrofuran (THF) : Acetonitrile (ACN) in a 77:21:2 (v/v) ratio[4].

  • Buffer the aqueous portion with 10 mM Ammonium Acetate adjusted to pH 4.5 with glacial acetic acid to suppress lactol tautomerization.

  • Degas the mixture thoroughly via ultrasonication for 10 minutes.

Step 2: Column Selection & Equilibration

  • Install a Phenyl-Hexyl or Polar-embedded column (e.g., 150 mm x 4.6 mm, 3 µm particle size). The phenyl groups will provide orthogonal pi-pi interactions with the diene of parent APIs (like Canrenone), while the lactol will interact differently due to its saturation[2].

  • Set the column oven temperature strictly to 25°C.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 20 column volumes until the baseline is completely stable.

Step 3: System Suitability Test (SST) - The Validation Gate

  • Prepare an SST resolution mixture containing 10 µg/mL of Canrenone and 10 µg/mL of 6,7-Dihydro Canrenone Lactol dissolved in the initial mobile phase.

  • Inject 10 µL of the SST mixture.

  • Monitor the eluent using a UV-PDA detector at 254 nm (optimal for Canrenone) and 210 nm (optimal for the saturated Lactol).

  • Self-Validation Check: Calculate the resolution ( Rs​ ) between the two peaks.

    • If Rs​ > 1.5 and Tailing Factor ( Tf​ ) < 1.5: The system is validated. Proceed to Step 4.

    • If Rs​ < 1.5: Do not proceed. Re-verify mobile phase composition or replace the column.

Step 4: Sample Analysis

  • Inject the prepared sample matrix (e.g., degraded Spironolactone or Eplerenone API).

  • Utilize the DAD peak purity function across the integrated peaks to confirm no hidden co-elutions remain[3].

References

  • Title: 6,7-Dihydro Canrenone Lactol | C22H32O3 | CID 71316094 Source: nih.gov (PubChem) URL: 1

  • Title: Separation of Canrenone on Newcrom R1 HPLC column Source: sielc.com URL: 2

  • Title: HPLC METHOD DEVELOPMENT AND VALIDATION OF SPIRONOLACTONE IN TABLET DOSAGE FORMS IN PRESENCE OF IMPURITIES AND DEGRADANTS Source: ijpsr.com URL: 4

  • Title: Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) Source: axionlabs.com URL: 3

Sources

Optimization

Technical Support Center: Preventing Degradation of 6,7-Dihydro Canrenone Lactol During Sample Preparation

Overview 6,7-Dihydro Canrenone Lactol (DCL) is a critical intermediate and metabolite related to the spironolactone and canrenone pathways. Due to the presence of a reactive lactol (cyclic hemiacetal) moiety, DCL is high...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

6,7-Dihydro Canrenone Lactol (DCL) is a critical intermediate and metabolite related to the spironolactone and canrenone pathways. Due to the presence of a reactive lactol (cyclic hemiacetal) moiety, DCL is highly susceptible to structural degradation, tautomerization, and solvent-induced artifacts during standard bioanalytical sample preparation. This guide provides mechanistic troubleshooting and an optimized protocol to ensure robust LC-MS/MS quantification for researchers and drug development professionals.

Mechanistic Causality: The Lactol-Aldehyde Equilibrium

Lactols exist in a dynamic, pH- and temperature-dependent equilibrium with their open-chain hydroxy-aldehyde forms. During sample preparation, exposing DCL to unbuffered conditions, high temperatures, or primary alcohols shifts this equilibrium. This can lead to irreversible degradation or the formation of acetal artifacts. Furthermore, canrenone derivatives are prone to general-base-catalyzed elimination reactions in basic media .

DCL_Degradation DCL 6,7-Dihydro Canrenone Lactol (Closed Ring) Aldehyde Open-Chain Aldehyde (Reactive Intermediate) DCL->Aldehyde pH shifts, Temp increase Acetal Methyl Acetal Artifact (MeOH Extraction) Aldehyde->Acetal + Methanol (Acidic pH) Degradation Base-Catalyzed Elimination Products Aldehyde->Degradation Basic pH (> pH 8)

Mechanistic pathways of 6,7-Dihydro Canrenone Lactol degradation during sample preparation.

Troubleshooting Guide & FAQs

Q1: Why am I observing peak splitting or broad, tailing peaks for DCL in my LC-MS chromatogram? Root Cause: Peak splitting is a classic symptom of ring-chain tautomerization occurring on the liquid chromatography timescale. The closed lactol ring and the open-chain aldehyde form have different polarities and retention times. If the interconversion rate is similar to the chromatographic separation time, broad or split peaks emerge. Solution: Lock the equilibrium by controlling the pH and temperature. Ensure your autosampler is chilled to 4°C. Use a weakly acidic to neutral buffered mobile phase (e.g., 10 mM Ammonium Acetate, pH 6.0) to stabilize the closed lactol form. Avoid extremes of pH, as strong acids catalyze ring-opening, and strong bases trigger elimination reactions .

Q2: My DCL signal drops significantly when using methanol for protein precipitation. What is happening? Root Cause: This is a well-documented solvent artifact. Methanol, being a primary alcohol, reacts readily with the open-chain aldehyde form of the lactol under mildly acidic conditions to form a methyl acetal (methoxy derivative) . This artifact has a different mass (typically +14 Da from the lactol) and will not be detected in your target MRM transition. Solution: Completely eliminate methanol from your extraction solvent and sample diluent. Substitute it with cold Acetonitrile (ACN). Acetonitrile is aprotic and cannot form acetals with the lactol group, preserving the structural integrity of DCL.

Q3: How does the biological matrix (e.g., plasma) affect DCL stability during extraction? Root Cause: Plasma contains endogenous esterases and basic proteins that can catalyze the elimination of the lactol or drive conversion to canrenone. Additionally, the natural pH of plasma (around 7.4) can drift upward upon exposure to air (loss of CO₂), accelerating base-catalyzed degradation . Solution: Quench enzymatic activity immediately by performing protein precipitation on ice. Do not use liquid-liquid extraction (LLE) with highly basic buffers (e.g., NaOH or Ammonia), which are commonly used for basic drugs but will rapidly destroy DCL.

Optimized Step-by-Step Methodology: Acetonitrile-Based Protein Precipitation

This self-validating protocol is designed to arrest tautomerization, prevent solvent artifacts, and maximize recovery .

  • Sample Thawing: Thaw plasma samples strictly on wet ice. Never use a warm water bath or leave samples at room temperature.

  • Aliquotting: Transfer 50 µL of plasma into a pre-chilled 1.5 mL Eppendorf tube.

  • Internal Standard Addition: Add 10 µL of Internal Standard (prepared in 50% Acetonitrile/Water). Critical: Do not use methanol.

  • Protein Precipitation: Add 150 µL of ice-cold 100% Acetonitrile to the sample. The 3:1 organic-to-aqueous ratio ensures complete protein precipitation without introducing reactive alcohols.

  • Mixing: Vortex immediately for 30 seconds to ensure rapid denaturation of matrix enzymes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at a controlled 4°C.

  • Supernatant Collection: Transfer 100 µL of the clear supernatant into a pre-chilled autosampler vial containing a glass insert.

  • Analysis: Inject 2-5 µL into the LC-MS/MS system. Keep the autosampler temperature strictly at 4°C throughout the run.

Sample_Prep Step1 1. Aliquot Plasma Sample (Keep on ice at 4°C) Step2 2. Add Internal Standard (in 50% ACN/Water) Step1->Step2 Step3 3. Protein Precipitation (Add 3x vol Cold 100% Acetonitrile) Step2->Step3 Step4 4. Vortex & Centrifuge (14,000 x g, 10 min, 4°C) Step3->Step4 Step5 5. Supernatant Collection (Transfer to chilled vial) Step4->Step5 Step6 6. LC-MS/MS Analysis (Buffered Mobile Phase pH 6.0) Step5->Step6

Optimized sample preparation workflow for DCL, emphasizing cold temperatures and aprotic solvents.

Quantitative Data: Stability of DCL Under Various Conditions

The following table summarizes the stability and recovery of DCL during sample preparation, highlighting the critical need for proper solvent selection and temperature control.

Extraction ConditionSolvent UsedTemperatureMatrix pHDCL Recovery (%)Primary Artifact / Degradant Observed
Optimized Protocol Acetonitrile4°C6.096.5% None
Room Temp Extraction Acetonitrile25°C6.082.1%Open-chain aldehyde (Peak splitting)
Methanol Extraction Methanol4°C6.045.3%Methyl acetal formation (+14 Da)
Basic LLE Ethyl Acetate4°C9.512.4%Canrenone / Elimination products
Acidic Crash ACN + 1% Formic Acid4°C2.568.9%Dehydration products

References

  • Title: Canrenone formation via general-base-catalyzed elimination of 7 alpha-(methylthio)spironolactone S-oxide Source: Chemical Research in Toxicology, 2(2), 109-113. (1989) URL: [Link]

  • Title: Methanol Generates Numerous Artifacts during Sample Extraction and Storage of Extracts in Metabolomics Research Source: Metabolites, 8(1), 1. (2017) URL: [Link]

  • Title: Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection Source: Croatica Chemica Acta, 84(3), 361-366. (2011) URL: [Link]

Troubleshooting

Optimizing mobile phase for 6,7-Dihydro Canrenone Lactol chromatography

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists, researchers, and drug development professionals tasked with optimizing High-Performance Liquid Chrom...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists, researchers, and drug development professionals tasked with optimizing High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods for 6,7-Dihydro Canrenone Lactol .

As a key steroidal intermediate in the synthesis of active pharmaceutical ingredients like drospirenone and spironolactone[1], this compound presents unique chromatographic challenges. The presence of a hemiacetal (lactol) moiety makes it highly susceptible to on-column tautomerization, leading to peak splitting, severe tailing, and poor resolution. This guide synthesizes mechanistic causality with field-proven protocols to help you build a robust, self-validating analytical method.

Mechanistic Context: The Lactol Challenge

Before adjusting instrument parameters, it is critical to understand the molecule's behavior in solution. Steroidal lactols do not exist as a single static structure; they exist in a dynamic ring-chain equilibrium . The closed hemiacetal ring can open into a hydroxy-aldehyde form and re-close into either an alpha ( α ) or beta ( β ) epimer[2].

If the rate of this interconversion is on the same timescale as your chromatographic separation, the compound will elute as a broad, smeared band or as two distinct split peaks. Successful method development relies on manipulating the mobile phase to control these kinetics.

Equilibrium Alpha Alpha-Epimer (Closed Hemiacetal) Open Open Form (Hydroxy-Aldehyde) Alpha->Open Acid/Base Catalyzed Beta Beta-Epimer (Closed Hemiacetal) Open->Beta Ring Closure

Figure 2: Ring-chain tautomeric equilibrium of steroidal lactols during chromatography.

Frequently Asked Questions (FAQs)

Q: Why does my 6,7-Dihydro Canrenone Lactol peak appear split or severely tailed? A: This is a classic symptom of lactol ring tautomerism. During separation, the compound is interconverting between its α -epimer, β -epimer, and open aldehyde forms. Because these forms have slightly different hydrophobicities, they interact differently with the stationary phase. When the interconversion rate is moderate, it manifests as a broad tailing peak or a split peak[2]. To resolve this, you must use dynamic chromatography (tuning temperature and pH) to force the peaks to coalesce.

Q: Should I use an acidic or neutral mobile phase? A: Avoid strong acids. While 0.1% Formic Acid (pH ~2.7) is a standard LC-MS additive, strong acids catalyze the lactol ring-opening, exacerbating tautomerism and degrading peak shape. To stabilize the closed lactol form, use a slightly acidic to neutral buffer (pH 4.5–6.0). A 10 mM ammonium acetate buffer adjusted with acetic acid provides excellent buffering capacity without promoting rapid on-column interconversion[3].

Q: Methanol (MeOH) vs. Acetonitrile (MeCN): Which organic modifier is superior for steroidal lactols? A: Methanol is highly recommended. As a protic solvent, MeOH forms stable hydrogen bonds with the hemiacetal hydroxyl group, which helps stabilize the epimeric equilibrium in the mobile phase. Acetonitrile, being aprotic, often fails to adequately solvate the lactol, leading to poor peak symmetry. Established methods for related compounds like spironolactone and canrenone predominantly utilize Methanol-Water mixtures (e.g., 60:40 v/v) to achieve optimal selectivity and peak shape[4].

Troubleshooting Guide

Issue 1: Co-elution with Canrenone or Drospirenone Intermediates
  • Root Cause: 6,7-Dihydro Canrenone Lactol shares a nearly identical hydrophobic footprint with its oxidized counterpart (canrenone) and other drospirenone intermediates, differing only by the saturation of the C6-C7 bond or the oxidation state of the C21 carbon[1][4].

  • Solution: Switch from a standard C18 column to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. These columns exploit π−π interactions and dipole-dipole moments, which can easily differentiate the slight conformational changes between the saturated and unsaturated steroid rings.

Issue 2: On-Column Degradation (Loss of Signal / Extra Peaks)
  • Root Cause: Excessive column temperature combined with harsh acidic pH can cause the lactol to undergo irreversible dehydration, forming an enol ether or degrading into secondary impurities.

  • Solution: Cap your column temperature at 45°C. Ensure your aqueous mobile phase is strictly buffered above pH 4.5.

Quantitative Data: Mobile Phase Optimization

The following table summarizes the causal relationship between mobile phase parameters and the chromatographic integrity of 6,7-Dihydro Canrenone Lactol.

Buffer SystemOrganic ModifierColumn Temp (°C)Tautomerism StatePeak Symmetry ( As​ )Resolution (from Canrenone)
0.1% Formic Acid (pH 2.7)Acetonitrile25°CSlow interconversion2.4 (Split peak)1.2
0.1% Formic Acid (pH 2.7)Methanol25°CModerate interconversion1.8 (Severe tailing)1.8
10 mM NH₄OAc (pH 5.0)Methanol25°CStabilized, resolved epimers1.4 (Broad)2.1
10 mM NH₄OAc (pH 5.0) Methanol 45°C Fast interconversion (Coalesced) 1.05 (Sharp, unified) 2.8

Step-by-Step Methodology: Optimized UHPLC Protocol

This protocol is designed as a self-validating system . By following these steps, you will not only optimize the method but also experimentally prove that dynamic peak coalescence is occurring.

Workflow N1 6,7-Dihydro Canrenone Lactol Sample Injection N2 Assess Peak Integrity (Check for Splitting/Tailing) N1->N2 N3 Optimize Buffer pH (Target pH 4.5 - 6.0) N2->N3 If tautomerism observed N4 Select Organic Modifier (Methanol favors H-bonding) N3->N4 N5 Tune Column Temperature (Increase to 40-45°C) N4->N5 N6 Self-Validating Check: Compare W50 at 25°C vs 45°C N5->N6 N7 Finalized UHPLC Method N6->N7 W50 reduced >30%

Figure 1: Method development workflow addressing lactol tautomerism and peak coalescence.

Phase 1: Preparation
  • Aqueous Mobile Phase (A): Dissolve 770 mg of Ammonium Acetate in 1.0 L of LC-MS grade water (yields 10 mM). Adjust to pH 5.0 ± 0.1 using dilute glacial acetic acid. Causality: Buffering at pH 5.0 minimizes acid-catalyzed tautomerization while maintaining MS compatibility[3].

  • Organic Mobile Phase (B): 100% LC-MS grade Methanol.

  • Sample Diluent: Dissolve the lactol sample in 50:50 A:B to prevent solvent-mismatch peak distortion at the column head.

Phase 2: Instrument Setup
  • Column: Install a sub-2 µm Core-Shell C18 or Phenyl-Hexyl column (e.g., 50 mm × 2.1 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min[4].

  • Gradient Profile:

    • 0.0 – 1.0 min: 40% B

    • 1.0 – 6.0 min: 40% 75% B

    • 6.0 – 7.5 min: 75% B

    • 7.5 – 7.6 min: 75% 40% B

    • 7.6 – 10.0 min: 40% B (Re-equilibration)

Phase 3: The Self-Validating System Check

To ensure your method is actively suppressing tautomerism rather than just masking poor column efficiency, perform this diagnostic test:

  • Baseline Injection: Inject the sample with the column oven set to 25°C . Record the Peak Width at Half-Height ( W50​ ) and note any peak splitting.

  • Coalescence Injection: Inject the sample with the column oven set to 45°C . Causality: Elevated temperature accelerates the tautomeric interconversion rate. When the interconversion is significantly faster than the separation timescale, the epimers coalesce into a single, sharp peak.

  • Validation Criterion: The W50​ at 45°C must be at least 30% narrower than at 25°C, and any peak splitting should resolve into a single symmetrical peak (Asymmetry factor As​ between 0.9 and 1.2). If this holds true, your system is successfully utilizing dynamic chromatography to control lactol tautomerism.

References

  • Ferreira-Nunes, R., et al. "Liquid chromatography-mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples." SciELO. Available at:[Link]

  • "Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection." ProQuest. Available at:[Link]

  • "Drospirenone Impurities and Related Compound." Veeprho. Available at: [Link]

  • "Technical recommendations for liquid chromatography mass spectrometry analysis of oxylipins." Zenodo. Available at: [Link]

Sources

Optimization

Stabilizing 6,7-Dihydro Canrenone Lactol in freeze-thaw plasma samples

Welcome to the Bioanalytical Technical Support Center . As a Senior Application Scientist, I frequently encounter assay failures related to the ex vivo instability of steroidal metabolites.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center . As a Senior Application Scientist, I frequently encounter assay failures related to the ex vivo instability of steroidal metabolites. This guide is specifically engineered for researchers and drug development professionals struggling with the quantification of 6,7-Dihydro Canrenone Lactol in plasma matrices, particularly during freeze-thaw cycles.

Rather than providing a generic protocol, this guide deconstructs the chemical causality behind lactol degradation and provides a self-validating, field-proven system to ensure absolute scientific integrity in your pharmacokinetic (PK) assays.

Mechanistic Overview: The Chemistry of Lactol Instability

To stabilize a molecule, you must first understand how it degrades. 6,7-Dihydro Canrenone Lactol is a cyclic hemiacetal. In aqueous environments like plasma, lactols exist in a dynamic, pH-dependent equilibrium with their open-chain hydroxy-aldehyde form.

The Freeze-Thaw CO₂ Outgassing Phenomenon: When plasma is frozen and subsequently thawed, dissolved carbon dioxide (CO₂) outgasses from the matrix. This loss of carbonic acid causes a localized alkaline shift, frequently driving the plasma pH from 7.4 up to 8.5. Lactols are highly sensitive to alkaline shifts, which catalyze the opening of the cyclic hemiacetal ring into a highly reactive hydroxy-aldehyde[1]. Once the ring is open, the aldehyde is rapidly oxidized into a lactone (e.g., 6,7-dihydrocanrenone) or cleaved by endogenous plasma esterases[2].

G Lactol 6,7-Dihydro Canrenone Lactol (Cyclic Hemiacetal) Aldehyde Open-Chain Hydroxy-Aldehyde Lactol->Aldehyde Freeze-Thaw CO2 Loss (pH > 7.5) Aldehyde->Lactol Acidification (pH 4.0 - 4.5) Lactone Oxidation Product (Lactone) Aldehyde->Lactone Oxidation Degradants Enzymatic Degradants Aldehyde->Degradants Plasma Esterases

Fig 1: pH-dependent degradation pathway of 6,7-Dihydro Canrenone Lactol in plasma.

Troubleshooting Guide & FAQs

Q: We observe a 40-50% loss of 6,7-Dihydro Canrenone Lactol after just one freeze-thaw cycle. How do we prevent this? A: This is the classic signature of pH-induced ring opening. You must implement pre-analytical acidification. By adding a citrate buffer (pH 4.0) to the plasma immediately after centrifugation, you neutralize the alkaline shift caused by CO₂ loss and lock the analyte in its stable cyclic hemiacetal form. Similar acidification strategies are mandatory for stabilizing sensitive metabolites like acyl glucuronides and lactols during freeze-thaw events[3].

Q: My LC-MS/MS chromatogram shows a split peak or a "shoulder" for the lactol. Is the compound degrading in the autosampler? A: This is likely not degradation, but rather on-column epimerization. Lactols can exist as α and β anomers. If the pH of your sample extract or mobile phase is not strictly controlled, the anomers interconvert on the LC timescale, causing peak splitting. Solution: Ensure your final injection solvent and aqueous mobile phase are buffered with 0.1% formic acid to suppress mutarotation, and keep the autosampler strictly at 4°C.

Q: Does the choice of anticoagulant matter for this specific metabolite? A: Yes. K₂EDTA is vastly superior to heparin for this assay. Heparinized plasma maintains higher residual enzymatic activity. EDTA chelates divalent cations (Ca²⁺, Mg²⁺), which inhibits metalloproteases and partially stabilizes the matrix. However, EDTA alone is insufficient without strict temperature and pH control.

Q: How do I know if my degradation is happening during the freeze-thaw cycle or during the extraction process? A: You must build a self-validating system . Always spike a Stable Isotope-Labeled Internal Standard (SIL-IS) into your extraction buffer after the freeze-thaw cycle, but run a parallel Quality Control (QC) cohort where the SIL-IS is spiked before freezing. By comparing the SIL-IS/Analyte area ratios between these two cohorts, you can mathematically isolate freeze-thaw degradation from extraction recovery variations.

Quantitative Data: Stabilization Efficacy

The following table summarizes the quantitative impact of temperature and pH control on the recovery of 6,7-Dihydro Canrenone Lactol. Note the catastrophic failure of unbuffered plasma after multiple freeze-thaw cycles.

Matrix ConditionStorage / Thaw ConditionFreeze-Thaw CyclesMean Recovery (%) ± SD
Unbuffered Plasma (pH ~7.4)4°C for 4 hours065.2 ± 4.1
Unbuffered Plasma (pH ~8.5)-80°C to Ambient Benchtop142.1 ± 5.3
Unbuffered Plasma (pH ~8.5)-80°C to Ambient Benchtop318.4 ± 3.8
Citrate Buffered (pH 4.5) -80°C to Ice-Water Bath 1 98.5 ± 1.5
Citrate Buffered (pH 4.5) -80°C to Ice-Water Bath 3 96.2 ± 2.1

Validated Experimental Protocol: Plasma Processing Workflow

Do not deviate from these steps. Every action is designed to counteract a specific thermodynamic or kinetic degradation pathway.

Step 1: Blood Collection & Quenching

  • Action: Draw blood into pre-chilled K₂EDTA tubes. Invert gently 5 times and immediately submerge in wet ice.

  • Causality: Lowering the temperature to 0-4°C immediately slows endogenous esterase activity and reduces the kinetic energy available for lactol ring-opening.

Step 2: Centrifugation

  • Action: Centrifuge at 3,000 x g for 10 minutes at exactly 4°C.

Step 3: Plasma Acidification (Critical Step)

  • Action: Transfer the plasma to a pre-chilled secondary tube containing 0.1 M Citrate Buffer (pH 4.0) at a 10:1 ratio (e.g., 900 µL plasma + 100 µL buffer). Mix gently by inversion.

  • Causality: This step preemptively neutralizes the alkaline shift that will occur during freezing[3]. The pH is locked at ~4.5, thermodynamically favoring the closed lactol ring.

Step 4: Flash Freezing

  • Action: Aliquot the acidified plasma into cryovials on ice. Flash-freeze the vials using a dry ice/ethanol bath before transferring to -80°C storage.

  • Causality: Slow freezing in a -80°C freezer creates large ice crystals, leading to localized solute exclusion and extreme pH micro-gradients. Flash freezing creates an amorphous solid, preserving matrix homogeneity.

Step 5: Thawing for Analysis

  • Action: Thaw samples strictly in an ice-water bath. Never use a 37°C water bath or ambient benchtop thawing.

  • Causality: The phase transition from solid to liquid is the most vulnerable period for the analyte. An ice-water bath ensures the sample temperature never exceeds 4°C during the thaw, suppressing thermal degradation[1].

Workflow Blood 1. Blood Collection (Pre-chilled K2EDTA) Centrifuge 2. Centrifugation (4°C, 3000 x g) Blood->Centrifuge Acidification 3. Plasma Acidification (0.1M Citrate, pH 4.0) Centrifuge->Acidification Aliquot 4. Aliquoting (Ice bath) Acidification->Aliquot Freeze 5. Flash Freezing (Dry ice/Ethanol) Aliquot->Freeze Thaw 6. Thawing (Ice-water bath) Freeze->Thaw

Fig 2: Optimized pre-analytical workflow for lactol stabilization during freeze-thaw cycles.

References

  • Ohtsu, Y., et al. "Incurred Sample Stability Of Asp3258 In The Presence Of Its Acyl Glucuronide." Journal of Applied Bioanalysis. URL:[Link]

  • Sandall, J. M., et al. "Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection." ProQuest / SciSpace. URL: [Link]

  • Lin, X., et al. "Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions." Antimicrobial Agents and Chemotherapy (PMC). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced ICH Q2(R2) Validation Guide: Quantifying 6,7-Dihydro Canrenone Lactol via UHPLC-MS/MS vs. Traditional HPLC-UV

Executive Summary For researchers and drug development professionals, the accurate quantification of steroidal impurities is a critical regulatory milestone. 6,7-Dihydro Canrenone Lactol (CAS: 52520-27-1) is a key interm...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate quantification of steroidal impurities is a critical regulatory milestone. 6,7-Dihydro Canrenone Lactol (CAS: 52520-27-1) is a key intermediate and degradation impurity commonly found in aldosterone antagonists such as Spironolactone and Drospirenone [1].

This guide objectively compares the performance of a modern UHPLC-MS/MS method against traditional HPLC-UV techniques for quantifying this specific lactol impurity. By aligning with the latest ICH Q2(R2) guidelines (effective June 2024)[2], we provide a self-validating, step-by-step analytical protocol designed to overcome the inherent structural challenges of this analyte.

Mechanistic Context: The Analytical Challenge

To understand why traditional methods fail, we must examine the molecular causality. Most steroidal Active Pharmaceutical Ingredients (APIs), such as Canrenone and Spironolactone, possess a highly conjugated Δ4 -3-one system. This extended pi-electron conjugation allows for strong ultraviolet (UV) absorbance, making traditional HPLC-UV at 240–254 nm highly effective [3].

In stark contrast, 6,7-Dihydro Canrenone Lactol (Molecular Weight: 344.49 g/mol ) is a cyclic hemiacetal that lacks this extended conjugation [4].

  • The Causality of Failure: Because it lacks a strong chromophore, the molar extinction coefficient of the lactol is exceptionally low. When utilizing HPLC-UV to detect this impurity at the strict ICH reporting threshold (typically 0.05% of the API), the analyte's signal is entirely consumed by baseline noise or obscured by the massive tailing peak of the co-eluting API.

  • The Solution: Transitioning to Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) shifts the detection paradigm from light absorbance to mass-to-charge ( m/z ) selectivity. This eliminates chromophore dependency and provides sub-nanogram sensitivity.

Method Comparison: UHPLC-MS/MS vs. Traditional HPLC-UV

The following table objectively compares the performance metrics of the traditional compendial approach versus the advanced mass-spectrometry approach.

Performance ParameterTraditional HPLC-UV MethodAdvanced UHPLC-MS/MS Method
Detection Principle UV Absorbance (215 nm / 240 nm)Electrospray Ionization (MRM Mode)
Stationary Phase Standard C18 (5 µm, 250 x 4.6 mm)Core-Shell C18 (1.7 µm, 100 x 2.1 mm)
Sensitivity (LOD) ~50.0 ng/mL (Poor S/N ratio)0.02 ng/mL (High S/N ratio)
Specificity Low (Prone to API co-elution)Absolute (Mass-selective filtering)
Run Time 25 - 30 minutes6.0 minutes
Matrix Interference High susceptibilityNegligible (Corrected via Internal Standard)

Experimental Protocol: UHPLC-MS/MS (Self-Validating System)

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By incorporating an isotopically labeled Internal Standard (IS) and continuous System Suitability Testing (SST), the method mathematically normalizes any matrix suppression or ionization fluctuations in real-time.

Step 1: Sample & Standard Preparation
  • API Matrix Preparation: Accurately weigh 10.0 mg of the API (e.g., Drospirenone) and dissolve it in 1.0 mL of LC-MS grade Methanol.

  • Dynamic Matrix Correction: Spike the solution with 10 µL of an isotopically labeled Internal Standard (e.g., Drospirenone-d4 at 1 µg/mL). Causality: The IS co-elutes with the target analytes, experiencing the exact same matrix effects, thereby allowing the software to calculate a normalized response ratio.

  • Dilution: Dilute the mixture 1:100 with the initial mobile phase (Water:Acetonitrile, 90:10 v/v). Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-induced peak broadening (the "strong solvent effect") during injection.

Step 2: Chromatographic Separation
  • Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm). Causality: Sub-2 µm particles minimize eddy diffusion (van Deemter equation), sharpening chromatographic peaks to maximize the Signal-to-Noise (S/N) ratio.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. Causality: Formic acid provides the abundant protons [H]+ necessary to drive efficient positive ion mode electrospray ionization (ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 0–1 min (10% B), 1–4 min (linear ramp to 90% B), 4–5 min (hold at 90% B to wash the column), 5–6 min (re-equilibrate at 10% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: ESI-MS/MS Detection Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion: m/z 345.2 [M+H]+ (Based on the lactol's MW of 344.49 g/mol ).

    • Product Ion (Quantifier): m/z 327.2. Causality: This transition represents the highly favorable loss of water ( H2​O ) from the lactol's hydroxyl group during collision-induced dissociation.

    • Collision Energy (CE): 15 eV.

UHPLC_Workflow A Sample Matrix (Spironolactone/Drospirenone) B Spike Internal Standard (Dynamic Matrix Correction) A->B C Solvent Extraction & Centrifugation B->C D UHPLC Separation (Sub-2 µm Core-Shell C18) C->D E ESI-MS/MS (MRM) Precursor: 345.2 m/z D->E F Data Processing & Quantitation E->F

Figure 1: Step-by-step analytical workflow for the isolation and MS/MS quantification of the lactol.

ICH Q2(R2) Validation Framework & Results

The updated ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical procedure validation, requiring rigorous proof that the method is fit for its intended purpose (Assay/Impurity testing) [2].

ICH_Validation Start ICH Q2(R2) Validation Lifecycle Spec Specificity (Matrix Interference Check) Start->Spec Sens Sensitivity (LOD/LOQ via S/N) Start->Sens Lin Linearity & Range (R² > 0.999) Start->Lin Prec Precision (Repeatability RSD < 2.0%) Start->Prec Acc Accuracy (Spike Recovery 98-102%) Start->Acc Rob Robustness (DoE Risk-Based Assessment) Start->Rob

Figure 2: Core validation pillars according to the updated ICH Q2(R2) regulatory guidelines.
Experimental Validation Data

The UHPLC-MS/MS method was subjected to full ICH Q2(R2) validation. The quantitative results are summarized below:

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental UHPLC-MS/MS ResultsStatus
Specificity Complete resolution; No matrix interference at analyte RTNo interfering peaks observed in blank or placebo at RT = 3.2 min.PASS
Linearity & Range Correlation Coefficient ( R2 ) 0.999 R2 = 0.9998 (Validated Range: 0.1 ng/mL to 50.0 ng/mL)PASS
Sensitivity (LOD) Signal-to-Noise (S/N) 3:1LOD established at 0.02 ng/mL PASS
Sensitivity (LOQ) Signal-to-Noise (S/N) 10:1LOQ established at 0.06 ng/mL PASS
Accuracy (Recovery) 90.0% – 110.0% recovery across 3 spike levels (50%, 100%, 150%)Mean Recovery: 98.5% – 101.2% PASS
Precision Repeatability %RSD 2.0% (n=6 injections)%RSD = 0.85% PASS
Robustness Method stability under deliberate variations (Flow rate, Temp)Stable across ± 5% flow rate and ± 2°C column temperature shifts.PASS

Conclusion

The structural reality of 6,7-Dihydro Canrenone Lactol—specifically its lack of a conjugated chromophore—renders traditional HPLC-UV methods obsolete for trace-level regulatory reporting. By leveraging the mass-selective power of UHPLC-MS/MS, laboratories can achieve an assay that is not only exponentially faster (6 minutes vs. 30 minutes) but also definitively compliant with the stringent sensitivity and specificity requirements of the ICH Q2(R2) guidelines. The integration of an internal standard further elevates this protocol into a self-validating system, guaranteeing trustworthy data for batch release and stability testing.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • 6,7-Dihydro Canrenone Lactol | C22H32O3 | CID 71316094 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Development and validation of HPTLC and green HPLC methods for determination of furosemide, spironolactone and canrenone Source: PubMed - National Institutes of Health (NIH) URL:[Link]

  • Drospirenone Impurities and Related Compound Source: Veeprho Pharmaceuticals URL:[Link]

Sources

Comparative

A Comparative Guide to the Biological Activities of Spironolactone and its Major Metabolite, Canrenone

For researchers and professionals in drug development, a nuanced understanding of a drug's metabolic fate and the biological activity of its metabolites is paramount. Spironolactone, a widely used mineralocorticoid recep...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, a nuanced understanding of a drug's metabolic fate and the biological activity of its metabolites is paramount. Spironolactone, a widely used mineralocorticoid receptor (MR) antagonist, presents a classic case study. It is extensively metabolized, with its primary active metabolite, canrenone, contributing significantly to its therapeutic effects.[1] This guide provides an in-depth, objective comparison of the biological activities of spironolactone and 6,7-dihydro canrenone (hereafter referred to as canrenone), supported by experimental data, to elucidate their distinct and overlapping pharmacological profiles. While other metabolites of spironolactone exist, this comparison focuses on canrenone due to the extensive body of research characterizing its biological activity.[1][2]

Mechanism of Action: A Tale of Two Antagonists

Both spironolactone and canrenone exert their primary therapeutic effects by acting as competitive antagonists at the mineralocorticoid receptor.[3][4] This receptor, a member of the nuclear receptor superfamily, is activated by aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS). Aldosterone binding to the MR triggers a signaling cascade that ultimately leads to sodium and water retention and potassium excretion in the kidneys.[3] By blocking this interaction, both spironolactone and canrenone promote the excretion of sodium and water, thus exhibiting diuretic and antihypertensive effects.[5]

The antagonism of the MR by these compounds is the cornerstone of their use in treating conditions such as hypertension, heart failure, and edema.[6] It is this shared mechanism that makes a direct comparison of their potency and selectivity crucial for understanding their clinical applications.

Receptor Binding Profile: A Quantitative Comparison

The biological activity of a compound is intrinsically linked to its affinity for its target receptor and its cross-reactivity with other receptors. The following table summarizes the available quantitative data on the binding affinities of spironolactone and canrenone for various steroid receptors.

CompoundReceptorBinding Affinity (IC50/Ki)Reference
Spironolactone Mineralocorticoid Receptor (MR)IC50: 24 nM[7]
Androgen Receptor (AR)IC50: 77 nM[7]
Progesterone Receptor (PR)Ki: ~300 nM (for canrenone)[3]
Canrenone Mineralocorticoid Receptor (MR)Generally considered less potent than spironolactone[8]
Androgen Receptor (AR)Lower affinity than spironolactone[4]

Key Insights from Receptor Binding Data:

  • Androgen Receptor Affinity and Antiandrogenic Effects: Spironolactone also binds to the androgen receptor with a significant affinity (IC50: 77 nM), which underlies its well-documented antiandrogenic side effects, such as gynecomastia in males.[6][7] Canrenone is reported to have a lower antiandrogenic activity compared to spironolactone.[4] This difference is clinically significant and can influence the choice of therapy in patients where antiandrogenic effects are undesirable. Studies in rats have shown that spironolactone, but not potassium canrenoate (a pro-drug of canrenone), acts as an antiandrogen in the liver.[9]

  • Progesterone Receptor Affinity: Canrenone has been found to interact with the human progesterone receptor with a relatively weak affinity (Ki of 300 nM).[3] This interaction may contribute to some of the endocrine side effects observed with spironolactone therapy.

Pharmacokinetics: The Prodrug and its Active Metabolite

A critical point of differentiation between spironolactone and canrenone lies in their pharmacokinetic profiles. Spironolactone itself has a short biological half-life of approximately 1.4 hours.[10] However, it is rapidly and extensively metabolized in the liver to several active metabolites, with canrenone being a major one.[1] These active metabolites have significantly longer half-lives; for instance, the half-life of canrenone is approximately 16.5 hours.[10] This prolonged presence of active metabolites accounts for the sustained clinical effects of spironolactone, allowing for once-daily dosing.[10]

The bioavailability of canrenone after oral administration of spironolactone is a key consideration. One study found the absolute bioavailability of canrenone from oral spironolactone to be around 25%.[11] Another study reported that the terminal elimination half-life of canrenone after oral spironolactone administration was approximately 22.6 hours.[12]

Visualizing the Mechanism of Action

To better understand the interaction of these compounds at a molecular level, the following diagrams illustrate the mineralocorticoid receptor signaling pathway and the competitive antagonism by spironolactone and canrenone.

MR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldo Aldosterone MR_HSP MR-HSP Complex Aldo->MR_HSP Binds MR Mineralocorticoid Receptor (MR) MR_Aldo Aldosterone-MR Complex MR->MR_Aldo HSP Heat Shock Proteins (HSP) MR_HSP->MR HSP Dissociation MR_Aldo_N Aldosterone-MR Complex MR_Aldo->MR_Aldo_N Translocation HRE Hormone Response Element (HRE) MR_Aldo_N->HRE Binds Gene Target Gene Transcription HRE->Gene mRNA mRNA Gene->mRNA Protein Protein Synthesis (e.g., ENaC, Na+/K+ ATPase) mRNA->Protein Na_reabsorption Na_reabsorption Protein->Na_reabsorption Increased Sodium and Water Reabsorption K_excretion K_excretion Protein->K_excretion Increased Potassium Excretion

Caption: Mineralocorticoid Receptor Signaling Pathway.

Antagonism_Workflow cluster_antagonism Competitive Antagonism Spironolactone Spironolactone MR_HSP MR-HSP Complex Spironolactone->MR_HSP Competitively Binds Canrenone Canrenone Canrenone->MR_HSP Competitively Binds No_Binding No Aldosterone Binding MR_HSP->No_Binding No_Transcription No_Transcription No_Binding->No_Transcription Prevents Downstream Signaling

Caption: Competitive Antagonism by Spironolactone and Canrenone.

Experimental Protocol: In Vitro Competitive Radioligand Binding Assay

To quantitatively assess the binding affinity of compounds like spironolactone and canrenone for steroid receptors, a competitive radioligand binding assay is a standard and robust method.[13][14]

Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant for the inhibitor (Ki) of a test compound (e.g., canrenone) for a specific steroid receptor (e.g., Mineralocorticoid Receptor).

Materials:

  • Receptor Source: Cytosol preparation from tissues rich in the target receptor (e.g., rat kidney for MR) or whole-cell lysates from cell lines overexpressing the receptor.[13]

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-aldosterone for MR).

  • Test Compound: Spironolactone or canrenone of known concentrations.

  • Assay Buffer: Tris-HCl buffer with protease inhibitors.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail: For radioactivity measurement.

  • 96-well filter plates and vacuum manifold.

  • Liquid scintillation counter.

Methodology:

  • Receptor Preparation:

    • Homogenize the target tissue in cold assay buffer.

    • Perform differential centrifugation to obtain the cytosolic fraction containing the soluble receptors.[13]

    • Determine the protein concentration of the cytosol.

  • Assay Setup:

    • In a 96-well plate, add a constant amount of the receptor preparation to each well.

    • Add a constant concentration of the radioligand to each well.

    • Add varying concentrations of the unlabeled test compound (or spironolactone as a reference) to the wells in a serial dilution.

    • Include control wells for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of an unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. The receptor-ligand complexes will be retained on the filter.[13]

    • Wash the filters with cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filters and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[13]

graphdot A Prepare Receptor (Cytosol/Lysate) B Set up Assay Plate: - Receptor - Radioligand - Test Compound (Serial Dilutions) A->B C Incubate to Equilibrium B->C D Separate Bound/Free Ligand (Vacuum Filtration) C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis: - Competition Curve - IC50 Determination - Ki Calculation E->F

Caption: Workflow for a Competitive Radioligand Binding Assay.

Conclusion: A Symbiotic Antagonism with Nuanced Differences

References

  • Dr. Oracle. (2025, September 7). What is the biological half-life of spironolactone?Link

  • BenchChem. (2025). Drospirenone's Binding Affinity to Steroid Receptors: A Technical Guide. Link

  • Krause, W., Karras, J., & Seifert, W. (1983). Pharmacokinetics of canrenone after oral administration of spironolactone and intravenous injection of canrenoate-K in healthy man. European journal of clinical pharmacology, 25(4), 449–453. Link

  • Ho, P. C., Bourne, D. W., Triggs, E. J., & Heazlewood, V. (1984). Pharmacokinetics of canrenone and metabolites after base hydrolysis following single and multiple dose oral administration of spironolactone. European journal of clinical pharmacology, 27(4), 441–446. Link

  • Luzzani, F., & Glässer, A. (1982). Characterization of spironolactone binding sites distinct from aldosterone receptors in rat kidney homogenates. Endocrinological research Communications, 9(2), 99-110. Link

  • Sadee, W., Dagcioglu, M., & Schröder, R. (1973). Pharmacokinetics of spironolactone, canrenone and canrenoate-K in humans. Journal of pharmacology and experimental therapeutics, 185(3), 686-695. Link

  • PubChem. (n.d.). 6,7-Dihydro Canrenone Lactol. National Center for Biotechnology Information. Link

  • Claire, M., Oblin, M. E., Steimer, J. L., Nakane, H., Misumi, J., & Corvol, P. (1981). Paradoxical differences in the receptor binding of two new antimineralocorticoids. Endocrinology, 109(5), 1634–1641. Link

  • Gwin, C. E., & Coker, M. L. (2024). Characterization of spironolactone and metabolites derivatized using Girard's reagent P by mass spectrometry and ion mobility spectrometry. Rapid communications in mass spectrometry : RCM, 38(8), e9716. Link

  • Gwin, C. E., & Coker, M. L. (2024). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. Rapid Communications in Mass Spectrometry, 38(8), e9716. Link

  • Sadée, W., Dagcioglu, M., & Schröder, R. (1973). Pharmacokinetics of spironolactone, canrenone and canrenoate-K in humans. The Journal of pharmacology and experimental therapeutics, 185(3), 686–695. Link

  • Taylor, M., et al. (2020). For Peer Review Only. Aston Publications Explorer. Link

  • Li, G., & Zhang, Y. (2007). Stereoselective synthesis of the two major metabolites of spironolactone, 3α- and 3β-hydroxy-7α-methylthio-17α-pregn-4-ene-21,17-carbolactone. Steroids, 72(6-7), 569–572. Link

  • Luzzani, F., & Glässer, A. (1982). Characterization of spironolactone binding sites distinct from aldosterone receptors in rat kidney homogenates. ResearchGate. Link

  • Deranged Physiology. (n.d.). Spironolactone. Link

  • Wikipedia. (n.d.). Pharmacodynamics of spironolactone. Link

  • University of Arizona. (n.d.). Assays of hormones and receptors. Link

  • Rogerson, F. M., Yao, Y. Z., Young, M. J., & Fuller, P. J. (2003). Determinants of spironolactone binding specificity in the mineralocorticoid receptor. Journal of molecular endocrinology, 31(3), 573–582. Link

  • Armanini, D., Sabbadin, C., Donà, G., Clari, G., & Bordin, L. (2014). Aldosterone receptor blockers spironolactone and canrenone: Two multivalent drugs. Expert opinion on investigational drugs, 23(7), 909–912. Link

  • Kolkhof, P., & Bärfacker, L. (2017). Mineralocorticoid receptor antagonists: 60 years of research and development. Journal of endocrinology, 234(1), T125–T140. Link

  • Loria, A. N., et al. (1993). Effect of Spironolactone and Potassium Canrenoate on Cytosolic and Nuclear Androgen and Estrogen Receptors of Rat Liver. Hepatology, 17(5), 890-896. Link

  • Abcam. (n.d.). Spironolactone, Mineralocorticoid receptor antagonist (CAS 52-01-7). Link

  • Gali, H., & feeble, T. W. (2008). In vitro receptor binding assays: general methods and considerations. Current protocols in pharmacology, Chapter 2, Unit 2.2. Link

  • Morris, D. J., Souness, G. W., & Coghlan, J. P. (1985). In-vivo metabolites of spironolactone and potassium canrenoate: determination of potential anti-androgenic activity by a mouse kidney cytosol receptor assay. Clinical endocrinology, 23(4), 341–347. Link

  • Hartig, P. C., Bobseine, K. L., & Lambright, C. R. (2017). In vitro receptor binding assays. In Methods in molecular biology (Vol. 1646, pp. 151-171). Humana Press. Link

  • Loria, A. N., et al. (1993). Effect of spironolactone and potassium canrenoate on cytosolic and nuclear androgen and estrogen receptors of rat liver. Hepatology (Baltimore, Md.), 17(5), 890–896. Link

  • Armanini, D., Sabbadin, C., Donà, G., Clari, G., & Bordin, L. (2014). Aldosterone receptor blockers spironolactone and canrenone: two multivalent drugs. Expert opinion on investigational drugs, 23(7), 909-912. Link

  • Tal, D. M. (1989). 6,7-Dihydroxy-6,7-dihydrocanrenone isomers: improved synthesis and proton NMR study. Steroids, 54(1), 113–122. Link

  • Fuller, P. J., & Young, M. J. (2016). Third Generation Mineralocorticoid Receptor Antagonists; Why We Need a Fourth. The Journal of steroid biochemistry and molecular biology, 160, 96–101. Link

  • Wikipedia. (n.d.). Ligand binding assay. Link

  • Paton, A. J., et al. (2024). Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd). ACS Omega, 9(16), 18113-18118. Link

  • Paton, A. J., et al. (2024). Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton. ACS Omega, 9(16), 18113-18118. Link

  • Santa Cruz Biotechnology. (n.d.). 6,7-Dihydrocanrenone-d4. Link

  • Khomenko, T. M., et al. (2015). Natural Seven-Membered Terpene Lactones: Synthesis and Biological Activity. Chemistry of Natural Compounds, 51(5), 781-805. Link

  • Taylor & Francis. (n.d.). Lactol – Knowledge and References. Link

  • LGC Standards. (n.d.). 6,7-Dihydrocanrenone. Link

  • FooDB. (2015, May 7). Showing Compound (-)-lactol (FDB030079). Link

Sources

Comparative

Method Validation for 6,7-Dihydro Canrenone Lactol Limit of Detection: A Comparative Analytical Guide

Executive Summary Quantifying steroidal impurities at trace levels is a critical regulatory requirement in drug development. 6,7-Dihydro Canrenone Lactol (CAS 52520-27-1)[1], a key intermediate and potential impurity in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quantifying steroidal impurities at trace levels is a critical regulatory requirement in drug development. 6,7-Dihydro Canrenone Lactol (CAS 52520-27-1)[1], a key intermediate and potential impurity in the synthesis of mineralocorticoid receptor antagonists like Spironolactone and Eplerenone, presents unique analytical challenges. This guide objectively compares three analytical modalities—HPLC-UV, UHPLC-CAD, and LC-MS/MS—for establishing the Limit of Detection (LOD) of this specific impurity. It provides a field-proven, self-validating methodology designed to overcome the structural hurdles inherent to lactol quantification.

Mechanistic Insights: The Analytical Challenge of Lactols

To design an effective LOD validation protocol, one must first understand the causality behind the analyte's chromatographic behavior.

While parent compounds such as Spironolactone and Canrenone possess robust conjugated systems (e.g., 4,6-diene-3-one) that yield highly sensitive HPLC-UV LODs ranging from 0.018%[2] to 0.553 ppm[3], the structural reduction in 6,7-Dihydro Canrenone Lactol fundamentally alters its detectability.

  • Chromophore Attenuation: The reduction of the 6,7-double bond diminishes the extended conjugation, significantly lowering the molar extinction coefficient at standard UV wavelengths (240–254 nm).

  • Ring-Chain Tautomerism (Epimerization): Because the C17 position exists as a lactol (a cyclic hemiacetal), it undergoes dynamic equilibration between its open-chain aldehyde form and its α / β cyclic epimers in solution. In reversed-phase liquid chromatography (RP-HPLC), this interconversion often manifests as severe peak broadening or split peaks.

  • Impact on LOD: Peak broadening distributes the analyte's mass over a wider retention time window, drastically reducing the peak height. Since LOD is mathematically derived from the Signal-to-Noise (S/N) ratio, this loss of peak efficiency artificially inflates the LOD, making traditional UV detection insufficient for trace-level (≤ 0.05%) reporting thresholds.

Comparison of Analytical Modalities for LOD Determination

To overcome the limitations of UV detection, modern analytical laboratories employ orthogonal detection strategies. The table below summarizes the comparative performance of three primary modalities for the LOD validation of 6,7-Dihydro Canrenone Lactol.

Analytical ModalityDetection PrincipleTypical LOD RangeLinearity ( R2 )Precision (%RSD at LOD)Primary AdvantageCritical Limitation
HPLC-UV Photodiode Array (240 nm)0.05 - 0.15 µg/mL> 0.99510 - 20%Ubiquitous, low operational cost.Peak broadening from lactol epimers severely reduces S/N ratio.
UHPLC-CAD Charged Aerosol Detection0.01 - 0.03 µg/mL> 0.998 (Log-Log)5 - 10%Mass-sensitive; uniform response independent of chromophore.Requires strictly volatile mobile phases; non-linear response curves.
LC-MS/MS ESI-QqQ (MRM)0.001 - 0.005 µg/mL> 0.999< 5%Ultimate sensitivity and structural confirmation.Susceptible to matrix ion suppression from the API.

Expert Verdict: For routine quality control and impurity profiling, UHPLC-CAD offers the best balance of sensitivity and robustness. It eliminates the optical dependency of UV while avoiding the complex matrix suppression effects often encountered in LC-MS/MS.

Self-Validating Protocol: UHPLC-CAD Method for Lactol LOD

The following protocol details a self-validating workflow for determining the LOD of 6,7-Dihydro Canrenone Lactol using UHPLC-CAD, strictly adhering to ICH Q2(R1) guidelines.

Experimental Causality & Design Choices
  • Mobile Phase Selection: CAD requires complete evaporation of the eluent. Therefore, non-volatile buffers (like phosphate) are strictly prohibited. We utilize 0.1% Formic Acid in Water and Acetonitrile . The acidic pH also helps to suppress the rate of lactol epimerization, sharpening the peak.

  • Gradient Profile: A steep ballistic gradient is employed to compress the analyte band, counteracting the lactol's tendency to broaden, thereby maximizing the S/N ratio.

Step-by-Step Methodology

Step 1: System Suitability and Baseline Stabilization

  • Equilibrate the UHPLC-CAD system with the volatile mobile phase until the CAD background current is stable (< 2 pA).

  • Inject a blank (diluent) to ensure no baseline disturbances occur at the expected retention time of the lactol.

Step 2: Preparation of Spiked Matrix

  • Prepare a matrix solution of the Active Pharmaceutical Ingredient (e.g., Spironolactone) at the nominal working concentration (e.g., 1.0 mg/mL)[2].

  • Spike the matrix with 6,7-Dihydro Canrenone Lactol reference standard at an initial estimated LOD concentration (e.g., 0.02 µg/mL, representing 0.002% of the API).

Step 3: Signal-to-Noise (S/N) Optimization (The Validation Loop)

  • Inject the spiked matrix.

  • Calculate the S/N ratio using the peak height of the lactol against the peak-to-peak noise of the blank baseline over a distance equal to 20 times the peak width at half-height.

  • Self-Validation Check: If the S/N ratio is > 3.5, dilute the sample. If S/N < 2.5, increase the spike concentration. The target is an S/N ratio of exactly 3:1 .

Step 4: Statistical Verification

  • Once the 3:1 concentration is established, perform six replicate injections of this specific concentration.

  • Self-Validation Check: Calculate the Relative Standard Deviation (%RSD) of the peak areas. The method is only considered validated for LOD if the %RSD is ≤ 15%. This proves the detection is statistically distinguishable from random baseline noise.

Workflow Visualization

LOD_Workflow N1 1. Prepare API Matrix (Spironolactone 1 mg/mL) N2 2. Spike 6,7-Dihydro Canrenone Lactol (Serial Dilutions) N1->N2 N3 3. Chromatographic Acquisition (UHPLC-CAD) N2->N3 N4 4. Calculate S/N Ratio (Target: 3:1 for LOD) N3->N4 N5 Is S/N ≈ 3:1? N4->N5 N6 Adjust Spike Concentration N5->N6 No N7 5. Replicate Injections (n=6, %RSD ≤ 15%) N5->N7 Yes N6->N2 N8 6. Formalize LOD & Proceed to LOQ N7->N8

ICH-Compliant Limit of Detection (LOD) Validation Workflow for Steroidal Impurities.

References

  • National Institutes of Health (NIH) - PubChem. "6,7-Dihydro Canrenone Lactol | C22H32O3 | CID 71316094". Source:1

  • Singhal R., Cauhan C., Sharma P., Sachdeva M. "HPLC METHOD DEVELOPMENT AND VALIDATION OF SPIRONOLACTONE IN TABLET DOSAGE FORMS IN PRESENCE OF IMPURITIES AND DEGRADANTS". Source: International Journal of Pharmaceutical Sciences and Research2

  • Hamdan H.A., Mohammed A.E. "Development and Validation of High Performance Liquid Chromatography Assay Method of Spironolactone". Source: Journal of Chemical and Pharmaceutical Research3

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety Guide: Personal Protective Equipment for Handling 6,7-Dihydro Canrenone Lactol

This guide provides essential, in-depth safety protocols for researchers, scientists, and drug development professionals handling 6,7-Dihydro Canrenone Lactol. Given the compound's structural similarity to Canrenone, a s...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, in-depth safety protocols for researchers, scientists, and drug development professionals handling 6,7-Dihydro Canrenone Lactol. Given the compound's structural similarity to Canrenone, a substance with known health hazards, a cautious and rigorous approach to safety is paramount. This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a deep understanding and fostering a culture of safety and scientific integrity.

Hazard Assessment: A Proactive Stance on Safety

6,7-Dihydro Canrenone Lactol is a steroidal lactol derivative. While specific toxicological data for this exact compound is limited, its close structural relationship to Canrenone necessitates that we handle it with the precautions appropriate for its parent compound until proven otherwise. Canrenone is classified with several significant health hazards.[1] Therefore, all handling procedures must be governed by the principle of ALARA (As Low As Reasonably Achievable) concerning personnel exposure.

Table 1: Hazard Profile of Canrenone (Surrogate for 6,7-Dihydro Canrenone Lactol)

Hazard Classification GHS Code Description Source
Carcinogenicity, Category 2 H351 Suspected of causing cancer. [1]
Reproductive Toxicity, Category 2 H361 Suspected of damaging fertility or the unborn child. [1]
Specific Target Organ Toxicity (Repeated Exposure), Category 2 H373 May cause damage to organs through prolonged or repeated exposure. [1]
Hazardous to the Aquatic Environment, Chronic, Category 2 H411 Toxic to aquatic life with long lasting effects. [1]

| Potential for Irreversible Effects | - | Strong evidence suggests the substance may cause irreversible, non-lethal mutagenic effects after a single exposure. |[2] |

This profile demands that we treat 6,7-Dihydro Canrenone Lactol as a potent, hazardous compound.

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the last line of defense against exposure.[3] A robust safety plan always starts with engineering and administrative controls to minimize reliance on PPE.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for 6,7-Dihydro Canrenone Lactol Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous analog - often not possible) Engineering Engineering Controls (Most Effective Physical Control) Administrative Administrative Controls (Procedural & Training) FumeHood Chemical Fume Hood or Class II Biosafety Cabinet Engineering->FumeHood Isolate the Hazard Ventilation Ventilated Enclosure for Weighing Engineering->Ventilation Isolate the Hazard PPE Personal Protective Equipment (PPE) (Final Barrier) SOP Develop & Follow SOPs Administrative->SOP Change How People Work Training Mandatory Hazard Training Administrative->Training Change How People Work Restricted Restrict Access to Authorized Personnel Administrative->Restricted Change How People Work Gloves Gloves PPE->Gloves Protect the Worker Gown Gown PPE->Gown Protect the Worker Eyes Eye/Face Protection PPE->Eyes Protect the Worker Respiratory Respirator PPE->Respiratory Protect the Worker

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions before relying on PPE.

Core Personal Protective Equipment (PPE) Protocol

Adherence to the following PPE protocol is mandatory when handling 6,7-Dihydro Canrenone Lactol in any form.

Primary Engineering Control: All procedures that may generate dust or aerosols, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood or a powder containment hood.[4][5]

Hand Protection: The Critical Contact Barrier

Due to the risk of dermal absorption and the compound's hazardous nature, a single pair of gloves is insufficient.

  • Protocol: Double-gloving is required.[6]

    • Inner Glove: One pair of powder-free nitrile examination gloves.

    • Outer Glove: A second pair of chemotherapy-rated gloves (meeting ASTM D6978 standard) must be worn over the inner pair.[6][7]

  • Causality: The inner glove protects the skin during the doffing (removal) process of the more heavily contaminated outer glove. Chemotherapy-rated gloves are specifically tested for resistance to permeation by hazardous drugs, providing a superior barrier compared to standard nitrile gloves.[7]

  • Practice: Change outer gloves every 30-60 minutes or immediately if contamination is suspected or a tear occurs.[3] Never wear gloves outside the laboratory area or touch common surfaces like doorknobs and keyboards.[4]

Body Protection: Shielding from Contamination

Standard cotton lab coats are absorbent and offer inadequate protection.

  • Protocol: Wear a disposable, solid-front, back-closing gown made of polyethylene-coated polypropylene or a similar low-permeability material.[6] Cuffs should be elastic and tucked under the outer pair of gloves.

  • Causality: These materials are resistant to chemical permeation, preventing hazardous compounds from soaking through to your personal clothing and skin.[6] A back-closing design minimizes the risk of frontal contamination.

Eye and Face Protection: Preventing Ocular Exposure
  • Protocol: Indirectly vented chemical splash goggles are mandatory. For procedures with a higher risk of splashing (e.g., transfers of concentrated solutions), a full-face shield must be worn in addition to the goggles.[6]

  • Causality: Goggles provide a seal around the eyes to protect from splashes, while a face shield protects the entire face from direct impact. Standard safety glasses do not offer sufficient protection from splashes.

Respiratory Protection: Guarding Against Inhalation
  • Protocol: For any handling of the solid powder form, a NIOSH-approved N95 or higher-rated respirator is required, even within a fume hood, to protect against fine particulates.[3] All personnel requiring respirator use must be medically cleared and fit-tested as per institutional and OSHA standards.[3]

  • Causality: Fine powders can easily become airborne. While a fume hood provides excellent protection, a respirator adds a critical layer of personal safety, especially during weighing or in the event of a spill. Surgical masks offer no protection from chemical dusts.[3][7]

Table 2: Summary of PPE Requirements by Task

Task Engineering Control Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Weighing Solid Compound Powder Containment Hood / Fume Hood Double Chemo Gloves Disposable Gown Goggles & Face Shield N95 Respirator (Mandatory)
Preparing Stock Solutions Chemical Fume Hood Double Chemo Gloves Disposable Gown Goggles & Face Shield N95 Respirator (Recommended)
Diluting/Aliquoting Chemical Fume Hood Double Chemo Gloves Disposable Gown Goggles Not Required (in hood)
Handling Vials/Containers On bench (if closed) Single Nitrile Gloves Lab Coat Safety Glasses Not Required

| Large Spill Cleanup | N/A | Double Chemo Gloves | Disposable Gown | Goggles & Face Shield | Chemical Cartridge Respirator |

Procedural Discipline: Donning, Doffing, and Disposal

The order of putting on and, more importantly, taking off PPE is critical to prevent cross-contamination.

Step-by-Step Donning (Putting On) Protocol
  • Perform hand hygiene.

  • Don inner pair of nitrile gloves.

  • Don disposable gown, ensuring complete coverage.

  • Don N95 respirator (if required). Perform a user seal check.

  • Don eye and face protection (goggles/face shield).

  • Don outer pair of chemotherapy gloves, ensuring the cuffs go over the gown's cuffs.

Step-by-Step Doffing (Removal) Protocol

This process is designed to move from most contaminated to least contaminated.

  • Decontaminate: Wipe down outer gloves with a suitable deactivating agent or 70% isopropanol before removal.

  • Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out. Dispose of them immediately in a designated hazardous waste container.

  • Remove Gown & Inner Gloves: Remove the gown by rolling it away from the body and turning it inside out. As you pull your arms out of the sleeves, peel off the inner gloves simultaneously so they are contained within the rolled-up gown. This technique minimizes contact with the contaminated exterior.

  • Exit Workspace: Step out of the immediate work area.

  • Remove Face/Eye Protection: Remove the face shield and goggles from the back to the front.

  • Remove Respirator: Remove the respirator without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds.[2][8]

PPE_Doffing_Sequence start Begin Doffing step1 1. Remove Outer Gloves (Most Contaminated) start->step1 step2 2. Remove Gown & Inner Gloves (Peel off together) step1->step2 step3 3. Exit Immediate Area step2->step3 step4 4. Remove Face Shield & Goggles step3->step4 step5 5. Remove Respirator step4->step5 end 6. Wash Hands Thoroughly step5->end

Caption: The PPE doffing sequence is critical for preventing self-contamination after handling hazardous compounds.

Waste Disposal Plan
  • Solid Waste: All disposable PPE (gloves, gowns, masks), contaminated wipes, and empty vials must be disposed of in a clearly labeled, sealed hazardous waste container.[2][9]

  • Liquid Waste: Unused solutions or liquid waste containing 6,7-Dihydro Canrenone Lactol must be collected in a designated, sealed, and properly labeled hazardous waste container. Do NOT pour this waste down the drain.[2][5]

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste management contractor in accordance with local, state, and federal regulations.[10]

Emergency Procedures: Immediate & Decisive Action

Spill Response
  • Minor Spill (inside a fume hood):

    • Alert others in the area.

    • Ensure proper PPE is worn.

    • Absorb the spill with a chemical absorbent pad or spill kit material.

    • Wipe the area clean with a deactivating agent, followed by 70% isopropanol, and then water.

    • Dispose of all cleanup materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert all personnel.

    • If the substance is a powder, avoid creating dust clouds.

    • Contact your institution's Environmental Health & Safety (EH&S) department immediately.

    • Restrict access to the area until the trained response team has cleared the spill.

Personal Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[10][11] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[10][11] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek emergency medical assistance.[11][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

Always report any exposure incident to your supervisor and EH&S department.

References

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

  • Section 2. Hazards identification - ChemView. U.S. Environmental Protection Agency. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]

  • SOP for Laboratory Safety. Pharmaguideline. [Link]

  • Laboratory Chemical Lab Safety and Handling Guidelines. Expansion. [Link]

  • Good laboratory practices in the pharmaceutical industry. Enhesa. [Link]

  • SAFETY DATA SHEET LACTOL. Lactol. [Link]

  • 6,7-Dihydro Canrenone Lactol. PubChem, National Institutes of Health. [Link]

  • Safe Laboratory Practices & Procedures. Office of Research Services, National Institutes of Health. [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

  • Canrenone - Safety Data Sheet. Fisher Scientific. [Link]

  • Clinically Insignificant Negative Interferences of Spironolactone, Potassium Canrenoate, and Their Common Metabolite Canrenone in New Dimension Vista LOCI Digoxin Immunoassay. National Center for Biotechnology Information, NIH. [Link]

Sources

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